Kynurenic acid-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5,6,7,8-pentadeuterio-4-hydroxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZHHEIFKROPDY-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)C(=O)O)[2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350820-13-2 | |
| Record name | 350820-13-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Deuterated Kynurenic Acid for Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and application of deuterated kynurenic acid (KYNA), a critical tool for advanced metabolic research. Kynurenic acid, a terminal metabolite of the tryptophan degradation pathway, is a key neuromodulator implicated in a range of physiological and pathological processes. Accurate quantification of its levels in biological systems is paramount for understanding its role in disease and for the development of novel therapeutics. The use of stable isotope-labeled internal standards, such as Kynurenic Acid-d5, is the gold standard for achieving the precision and accuracy required in these studies.
This document details the metabolic context of KYNA, its key signaling pathways, a representative synthesis protocol for this compound, and its application in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic and Signaling Pathways of Kynurenic Acid
Kynurenic acid is an endogenous product of tryptophan metabolism via the kynurenine pathway.[1] Approximately 95% of dietary tryptophan not used for protein synthesis is catabolized through this pathway, making it a central route in human metabolism.[2] The synthesis of KYNA is a multi-step enzymatic process.
The biological effects of KYNA are mediated through its interaction with several key receptors. It is a broad-spectrum antagonist of ionotropic glutamate receptors (NMDA, AMPA) and the α7 nicotinic acetylcholine receptor (α7nAChR).[3] Additionally, it functions as an agonist for the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR), mediating immunomodulatory effects.[2][3]
Experimental Protocols
Synthesis of this compound (KYNA-d5)
The synthesis of deuterated kynurenic acid is most effectively achieved using a deuterated starting material in a classic quinoline synthesis, such as the Conrad-Limpach reaction.[4][5] This protocol describes a representative one-pot, two-step method starting from commercially available Aniline-d5.[6][7] The reaction proceeds through an enamine intermediate, which then undergoes thermal cyclization, followed by hydrolysis of the resulting ethyl ester to yield the final product.
Detailed Methodology:
-
Enamine Formation:
-
To a solution of Aniline-d5 (1.0 eq) in a high-boiling solvent such as N,N-Dimethylformamide (DMF) (to achieve a concentration of approx. 0.5 M), add diethyl acetylenedicarboxylate (DEAD) (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., Nitrogen).[4][8]
-
Heat the reaction mixture to 120°C and maintain for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
-
Thermal Cyclization:
-
After the formation of the enamine intermediate is complete, increase the reaction temperature to 180°C.
-
Maintain this temperature for 3 hours to facilitate the intramolecular cyclization. The solution will typically darken.[4]
-
Allow the reaction mixture to cool to room temperature.
-
-
Hydrolysis (Saponification):
-
Dilute the cooled reaction mixture with water and add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) in excess.
-
Heat the mixture to reflux and stir for 1-2 hours to hydrolyze the ethyl ester to the carboxylate salt.
-
-
Purification:
-
After cooling, filter the solution to remove any insoluble impurities.
-
Acidify the filtrate slowly with hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3. This compound will precipitate as a solid.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Dry the final product under vacuum.
-
-
Characterization:
-
Confirm the identity and isotopic purity of the final product using High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight (expected m/z for [M+H]⁺ ≈ 195.08) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the absence of protons on the phenyl ring.
-
| Parameter | Value | Reference |
| Starting Material | Aniline-d5 | [6][7] |
| Reagent | Diethyl Acetylenedicarboxylate (DEAD) | [4][8] |
| Molar Ratio | 1 : 1.1 (Aniline-d5 : DEAD) | [4][8] |
| Solvent | N,N-Dimethylformamide (DMF) | [9] |
| Temperature (Step 1) | 120°C | [4] |
| Temperature (Step 2) | 180°C | [4] |
| Hydrolysis Reagent | Sodium Hydroxide (aq) | - |
| Purification | Acid precipitation & Recrystallization | - |
| Expected Product | 4-hydroxy-quinoline-3,5,6,7,8-d5-carboxylic acid | [3] |
Table 1. Representative Parameters for this compound Synthesis.
Quantification of Endogenous KYNA in Biological Samples
KYNA-d5 serves as an ideal internal standard (IS) for quantifying endogenous KYNA by LC-MS/MS using the stable isotope dilution method. This protocol outlines a general procedure for analyzing KYNA in serum.
Detailed Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of unlabeled KYNA and KYNA-d5 in a suitable solvent (e.g., DMSO).
-
Create a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped serum) with varying concentrations of KYNA and a fixed concentration of KYNA-d5.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., serum) on ice.
-
To 50 µL of sample, standard, or quality control (QC), add 10 µL of the KYNA-d5 internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Perform chromatographic separation using a gradient elution.
-
Detect the analytes using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both KYNA and KYNA-d5.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte (KYNA) and internal standard (KYNA-d5).
-
Calculate the peak area ratio (KYNA / KYNA-d5).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of KYNA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
| Parameter | Kynurenic Acid (Endogenous) | This compound (Internal Standard) |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (Q1) m/z | 190.05 | 195.08 |
| Product Ion (Q3) m/z | 144.04 | 149.07 |
| Collision Energy (eV) | Optimized (e.g., 20-30 eV) | Optimized (e.g., 20-30 eV) |
| Expected Retention Time | Identical to Internal Standard | Identical to Endogenous Analyte |
Table 2. Representative LC-MS/MS Parameters for KYNA Quantification.
| Biological Matrix | Typical Concentration Range |
| Human Serum / Plasma | 20 - 100 nM |
| Human Cerebrospinal Fluid (CSF) | 1 - 10 nM |
| Rodent Brain Tissue | 5 - 50 pmol/g |
Table 3. Typical Physiological Concentrations of Kynurenic Acid.
(Note: Concentrations can vary significantly based on species, age, and health status.)
Conclusion
The synthesis of deuterated kynurenic acid provides an indispensable tool for researchers investigating the kynurenine pathway's role in health and disease. By enabling highly accurate and precise quantification, KYNA-d5 facilitates reliable metabolic studies, pharmacokinetic analyses, and biomarker discovery efforts. The representative protocols and workflows presented in this guide offer a robust framework for laboratories to implement these advanced analytical techniques, paving the way for new insights into the complex biology of this critical tryptophan metabolite.
References
- 1. CN106892790A - Method for preparing deuterated aniline compound by using microchannel reaction device - Google Patents [patents.google.com]
- 2. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]
- 3. ANILINE D5 synthesis - chemicalbook [chemicalbook.com]
- 4. Novel Eco-friendly, One-Pot Method for the Synthesis of Kynurenic Acid Ethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective heterofunctionalization of kynurenic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aniline-2,3,4,5,6-d5 | ZEOTOPE [zeotope.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Mechanism of action of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid
An In-depth Technical Guide on the Mechanism of Action of 4-oxo-1,4-dihydroquinoline-2-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-oxo-1,4-dihydroquinoline-2-carboxylic acid, commonly known as Kynurenic Acid (KYNA), is a metabolite of tryptophan metabolism with a diverse pharmacological profile. This document provides a comprehensive overview of the mechanisms of action of KYNA and its synthetic derivatives. The primary mechanism of KYNA involves the broad-spectrum antagonism of ionotropic glutamate receptors. Additionally, it modulates M-type potassium channels and acts as a ligand for G-protein coupled receptor 35 (GPR35) and the Aryl Hydrocarbon Receptor (AhR), leading to immunomodulatory and antioxidant effects. Synthetic derivatives of the 4-oxo-1,4-dihydroquinoline-2-carboxylic acid scaffold have been developed as potent and selective antagonists of the Endothelin-A (ETA) receptor and inhibitors of dihydroorotate dehydrogenase (DHODH), highlighting the therapeutic potential of this chemical class. This guide details the molecular interactions, signaling pathways, and includes relevant quantitative data and experimental protocols.
Mechanism of Action of Kynurenic Acid (KYNA)
Antagonism of Ionotropic Glutamate Receptors
KYNA is a well-established antagonist of all three subtypes of ionotropic glutamate receptors: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1][2] This broad-spectrum antagonism is central to its neuroprotective effects.
1.1.1. NMDA Receptor Antagonism
KYNA inhibits NMDA receptors primarily by acting as an antagonist at the glycine co-agonist binding site on the GluN1 subunit.[3] The binding of a co-agonist, either glycine or D-serine, is a prerequisite for the glutamate-mediated opening of the NMDA receptor channel. By competitively blocking this site, KYNA prevents channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺. This action underlies its ability to counteract excitotoxicity. At higher concentrations, KYNA may also act as a competitive antagonist at the glutamate binding site on the GluN2 subunit.[2]
1.1.2. AMPA and Kainate Receptor Antagonism
KYNA also demonstrates antagonistic activity at AMPA and kainate receptors, although generally with lower potency compared to its action at the NMDA receptor glycine site. This contributes to its overall inhibitory effect on excitatory neurotransmission.
Modulation of M-Type Potassium Channels
Recent studies have revealed that KYNA is an effective activator of M-type potassium channels (KCNQ/Kv7 channels).[4] These voltage-gated potassium channels play a crucial role in regulating neuronal excitability. By enhancing the M-current, KYNA can hyperpolarize the neuronal membrane, leading to a decrease in firing frequency. This provides an additional mechanism for its neuroprotective and anticonvulsant properties.
GPR35 and AhR Agonism
KYNA has been identified as a ligand for the G-protein coupled receptor 35 (GPR35) and the Aryl Hydrocarbon Receptor (AhR), both of which are involved in immunomodulation.[5][6] Activation of GPR35 by KYNA can lead to a decrease in intracellular cAMP and calcium levels.[5] Its interaction with AhR can influence inflammatory signaling pathways. These actions contribute to the anti-inflammatory and immunosuppressive effects observed for KYNA.
Mechanisms of Action of Synthetic Derivatives
The 4-oxo-1,4-dihydroquinoline scaffold has proven to be a valuable template for the design of potent and selective inhibitors of other therapeutic targets.
Endothelin-A (ETA) Receptor Antagonism
A series of 1,3,6-trisubstituted-4-oxo-1,4-dihydroquinoline-2-carboxylic acid analogs have been synthesized and identified as highly potent and selective antagonists of the Endothelin-A (ETA) receptor.[6] Endothelin-1, acting through the ETA receptor, is a potent vasoconstrictor and mitogen. Antagonism of this receptor has therapeutic applications in cardiovascular diseases.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Several quinoline-4-carboxylic acid derivatives have been developed as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH).[7][8][9] This enzyme catalyzes a key step in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and making it an attractive target for cancer and autoimmune disease therapies.
Quantitative Data
The following tables summarize the reported inhibitory and binding affinities for Kynurenic Acid and its derivatives.
| Compound/Derivative Class | Target | Assay Type | Value | Reference |
| Kynurenic Acid | NMDA Receptor (NR1a/NR2A) | Whole-cell patch clamp | IC₅₀: 158 µM (in 30 µM glycine) | [10] |
| Kynurenic Acid | NMDA Receptor (NR1a/NR2B) | Whole-cell patch clamp | IC₅₀: 681 µM (in 30 µM glycine) | [10] |
| Kynurenic Acid | AMPA Receptor (cultured hippocampal neurons) | Whole-cell patch clamp | IC₅₀: 433 µM | [10] |
| Kynurenic Acid | M-Type K⁺ Channel | Whole-cell patch clamp | EC₅₀: 18.1 µM | [11] |
| 1,3,6-trisubstituted-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (compound 2c) | Endothelin-A (ETA) Receptor | Radioligand Binding ([¹²⁵I]ET-1) | IC₅₀: 0.11 nM | [6] |
| Quinoline-based analogue 41 | Dihydroorotate Dehydrogenase (DHODH) | Enzyme Inhibition | IC₅₀: 9.71 ± 1.4 nM | [8] |
| Quinoline-based analogue 43 | Dihydroorotate Dehydrogenase (DHODH) | Enzyme Inhibition | IC₅₀: 26.2 ± 1.8 nM | [8] |
| Quinoline-4-carboxylic acid-chalcone hybrid | Dihydroorotate Dehydrogenase (hDHODH) | Enzyme Inhibition | IC₅₀ range: 0.12 to 0.58 µM | [11] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation
This protocol is a general guideline for assessing the effect of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid (KYNA) on ionotropic glutamate receptors and M-type K⁺ channels.
Objective: To measure changes in ionic currents in response to KYNA application.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.
-
External solution (ACSF) containing (in mM): NaCl, KCl, CaCl₂, MgCl₂, NaH₂PO₄, NaHCO₃, glucose, bubbled with 95% O₂/5% CO₂.
-
Internal pipette solution containing (in mM): K-gluconate or Cs-methanesulfonate, KCl or CsCl, MgCl₂, EGTA, HEPES, ATP-Mg, GTP-Na, pH adjusted to 7.2-7.4.
-
Agonists (e.g., NMDA, AMPA, glutamate).
-
4-oxo-1,4-dihydroquinoline-2-carboxylic acid (KYNA) stock solution.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Prepare cells or brain slices in the recording chamber perfused with ACSF.
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Establish a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -70 mV for AMPA currents, +40 mV for NMDA currents in the presence of Mg²⁺).
-
Apply the agonist to evoke a baseline current.
-
Co-apply the agonist with varying concentrations of KYNA to determine its inhibitory effect.
-
For M-type K⁺ currents, use a voltage step protocol to elicit the characteristic non-inactivating outward current and assess the effect of KYNA.
-
Record and analyze the current amplitudes and kinetics.
Radioligand Binding Assay for Receptor Affinity
This protocol provides a general framework for determining the binding affinity of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives to their target receptors (e.g., ETA receptor).
Objective: To determine the IC₅₀ and Ki of a test compound.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radiolabeled ligand (e.g., [¹²⁵I]ET-1 for ETA receptor).
-
Binding buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors).
-
Unlabeled test compound (derivative of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, add the membrane preparation, radioligand, and either buffer (for total binding), non-specific control, or varying concentrations of the test compound.
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathways modulated by Kynurenic Acid.
Experimental Workflows
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Caption: Workflow for Radioligand Binding Assay.
Conclusion
4-oxo-1,4-dihydroquinoline-2-carboxylic acid (Kynurenic Acid) and its derivatives represent a versatile class of compounds with multiple mechanisms of action. KYNA's role as a broad-spectrum antagonist of excitatory amino acid receptors and a modulator of M-type potassium channels underscores its potential in neuroprotection. The successful development of synthetic derivatives targeting the ETA receptor and DHODH demonstrates the value of the 4-oxo-1,4-dihydroquinoline scaffold in medicinal chemistry. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this important class of molecules. Further research into the structure-activity relationships and downstream signaling pathways will continue to unveil new opportunities for drug discovery.
References
- 1. Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Frontiers | Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of Kynurenic Acid Analogs in Combating Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kynurenic acid (KYNA), an endogenous tryptophan metabolite, has emerged as a promising neuroprotective agent. However, its therapeutic potential is hindered by poor blood-brain barrier permeability. This has spurred the development of novel KYNA analogs with enhanced pharmacokinetic properties and biological activity. This technical guide provides an in-depth analysis of the biological activities of these analogs in the context of neurodegenerative diseases, with a focus on Alzheimer's, Parkinson's, and Huntington's diseases. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.
Introduction: The Kynurenine Pathway and Neurodegeneration
The kynurenine pathway (KP) is the primary metabolic route for tryptophan, producing a range of neuroactive compounds.[1] An imbalance in this pathway, favoring the production of the neurotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid over the neuroprotective KYNA, has been implicated in the pathogenesis of several neurodegenerative disorders.[2][3] KYNA exerts its neuroprotective effects through multiple mechanisms, primarily by acting as an antagonist at the glycine co-agonist site of the NMDA receptor and as a negative allosteric modulator of α7 nicotinic acetylcholine receptors (α7nAChRs).[4] By attenuating excessive glutamatergic neurotransmission and neuroinflammation, KYNA and its analogs offer a promising therapeutic strategy to mitigate neuronal damage.
Biological Activities of Kynurenic Acid Analogs
Recent research has focused on synthesizing KYNA analogs with improved central nervous system (CNS) penetration and enhanced therapeutic efficacy. These analogs have demonstrated a wide range of biological activities relevant to neuroprotection.
Alzheimer's Disease
In the context of Alzheimer's disease, multifunctional KYNA analogs have been developed to target several key pathological features, including cholinergic dysfunction, excitotoxicity, and amyloid-beta (Aβ) aggregation.
Huntington's Disease
Excitotoxicity, mediated by overstimulation of NMDA receptors, is a central mechanism in the neuronal loss observed in Huntington's disease. A novel KYNA analog, N-(2-N,N-dimethylaminoethyl)-4-oxo-1H-quinoline-2-carboxamide hydrochloride, has shown significant neuroprotective effects in a transgenic mouse model of the disease. This analog prolonged survival, improved motor function, and prevented striatal neuron atrophy, highlighting its potential as a therapeutic agent for Huntington's.
Parkinson's Disease
While direct studies on KYNA analogs in Parkinson's disease are less prevalent in the initial findings, the underlying principles of reducing excitotoxicity and neuroinflammation are relevant. The neuroprotective effects of modulating the kynurenine pathway suggest that KYNA analogs could be beneficial in protecting dopaminergic neurons from degeneration.
Quantitative Data on Biological Activity
The following tables summarize the in vitro biological activities of representative multifunctional KYNA analogs designed for the treatment of Alzheimer's disease.
Table 1: Inhibition of Human Acetylcholinesterase (hAChE) by KYNA Analogs
| Compound | % Inhibition at 10 µM | IC50 (µM) |
| KYNA | 15.3 ± 2.1 | > 100 |
| Analog 3c | 85.1 ± 1.5 | 3.2 ± 0.4 |
| Analog 5b | 78.9 ± 2.8 | 5.8 ± 0.7 |
| Analog 5c | 82.4 ± 1.9 | 4.5 ± 0.6 |
| Donepezil | 98.2 ± 0.5 | 0.02 ± 0.003 |
Table 2: NMDA Receptor Binding Affinity of KYNA Analogs
| Compound | % Inhibition of [3H]CGP39653 binding at 100 µM | Ki (µM) |
| KYNA | 92.5 ± 3.1 | 15.2 ± 2.3 |
| Analog 3c | 88.7 ± 4.5 | 21.8 ± 3.1 |
| Analog 5b | 90.1 ± 3.9 | 18.5 ± 2.7 |
| Analog 5c | 91.3 ± 3.5 | 16.9 ± 2.5 |
Table 3: Inhibition of Self-Induced Aβ1-42 Aggregation by KYNA Analogs
| Compound (at 100 µM) | % Inhibition |
| KYNA | 32.0 ± 4.5 |
| Analog 3c | 57.1 ± 6.2 |
| Analog 5b | 48.9 ± 5.8 |
| Analog 5c | 62.3 ± 7.1 |
| Curcumin | 95.2 ± 1.8 |
Detailed Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method.
-
Reagents:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Human recombinant AChE
-
Phosphate buffer (pH 8.0)
-
Test compounds (KYNA analogs) and positive control (Donepezil)
-
-
Procedure:
-
Prepare solutions of DTNB (10 mM) and ATCI (14 mM) in phosphate buffer.
-
In a 96-well plate, add 20 µL of test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer and 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of human recombinant AChE solution (0.2 U/mL).
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of ATCI solution to start the colorimetric reaction.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay.
-
Reagents:
-
[3H]CGP39653 (radioligand)
-
Rat cortical membranes
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (KYNA analogs) and unlabeled ligand (KYNA)
-
-
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a 96-well plate, add 25 µL of test compound solution at various concentrations.
-
Add 25 µL of [3H]CGP39653 (final concentration 5 nM) and 200 µL of membrane preparation (0.2 mg/mL protein).
-
Incubate at 4°C for 4 hours.
-
Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the Ki values from the competition binding curves.
-
Aβ Aggregation Inhibition Assay
This protocol utilizes the Thioflavin T (ThT) fluorescence assay.
-
Reagents:
-
Aβ1-42 peptide
-
Thioflavin T (ThT)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Test compounds (KYNA analogs) and positive control (Curcumin)
-
-
Procedure:
-
Dissolve Aβ1-42 peptide in hexafluoroisopropanol, evaporate the solvent, and resuspend in PBS to a final concentration of 100 µM.
-
In a black 96-well plate, mix 10 µL of the Aβ1-42 solution with 10 µL of the test compound solution (final concentration 100 µM).
-
Incubate the plate at 37°C for 24 hours with continuous shaking.
-
After incubation, add 180 µL of 5 µM ThT solution in 50 mM glycine-NaOH buffer (pH 8.5) to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 485 nm.
-
Calculate the percentage of inhibition relative to the control (Aβ1-42 alone).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Conclusion
Kynurenic acid analogs represent a promising and versatile class of compounds for the treatment of neurodegenerative diseases. Their ability to target multiple pathological mechanisms, including excitotoxicity, cholinergic deficits, and protein aggregation, positions them as strong candidates for further preclinical and clinical development. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing novel therapeutics for these devastating disorders. Future research should continue to explore the structure-activity relationships of these analogs to optimize their neuroprotective profiles and facilitate their translation into effective clinical treatments.
References
The Pharmacokinetics of Isotopically Labeled Kynurenic Acid in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of isotopically labeled kynurenic acid (KYNA) in rodent models. Kynurenic acid, a metabolite of the essential amino acid tryptophan, is an endogenous antagonist of ionotropic glutamate receptors and the α7 nicotinic acetylcholine receptor. Its role in various neurological and psychiatric disorders has made it a subject of intense research. The use of isotopically labeled KYNA (e.g., using 3H, 13C, or deuterium) is crucial for accurately tracing its absorption, distribution, metabolism, and excretion (ADME) without the confounding presence of endogenous KYNA. This guide summarizes key quantitative data, details experimental protocols, and provides visual representations of relevant pathways and workflows.
Quantitative Data on Tissue Distribution
The distribution of kynurenic acid is a critical aspect of its pharmacokinetic profile, particularly concerning its access to the central nervous system. Studies utilizing isotopically labeled KYNA have provided valuable insights into its tissue disposition.
Tissue Distribution of [3H]Kynurenic Acid in Mice
One key study investigated the tissue distribution of [3H]KYNA in Swiss-Webster mice following intraperitoneal (i.p.) administration. The data from this study are summarized in the tables below.
Table 1: Tissue Concentration of [3H]Kynurenic Acid in Male Swiss-Webster Mice 60 Minutes After Intraperitoneal Administration
| Dose (mmol/kg) | Brain (nmol/g ± SE) | Heart (nmol/g ± SE) | Liver (nmol/g ± SE) | Kidney (nmol/g ± SE) |
| 0.05 | 0.26 ± 0.05 | 1.43 ± 0.11 | 1.16 ± 0.21 | 7.41 ± 2.65 |
| 0.53 | 1.80 ± 0.05 | 14.3 ± 3.7 | 10.6 ± 2.6 | 180 ± 63 |
| 3.17 | 40.4 ± 8.1 | 212 ± 32 | 254 ± 21 | 1899 ± 254 |
Data sourced from a study on the tissue distribution of KYN in mice[1].
Table 2: Peak Brain-to-Blood Concentration Ratio of [3H]Kynurenic Acid in Mice
| Dose (mmol/kg) | Sex | Time of Peak Ratio (minutes) |
| 0.05 | Male | 180 |
| 0.05 | Female | 120 |
These results suggest a restricted transfer of KYNA into the brain[1].
It is important to note that comprehensive pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and elimination half-life for isotopically labeled kynurenic acid are not consistently reported across the literature in a consolidated format. The available data primarily focuses on tissue concentrations at specific time points.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to obtaining reliable pharmacokinetic data. Below are methodologies synthesized from various studies for the investigation of isotopically labeled KYNA in rodents.
Animal Models and Administration
-
Animal Species: Male Sprague-Dawley rats or Swiss-Webster mice are commonly used.
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Administration of Labeled Compound:
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common. For oral bioavailability studies, administration is via oral gavage.
-
Vehicle: The isotopically labeled KYNA is typically dissolved in a vehicle such as saline or phosphate-buffered saline (PBS).
-
Dosing: Doses can vary depending on the study's objectives. For tissue distribution studies, a range of doses might be used to assess dose-dependency[1].
-
Sample Collection
-
Blood/Plasma: Blood samples are collected at predetermined time points via tail vein, saphenous vein, or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation.
-
Brain and Peripheral Tissues: At the end of the study, animals are euthanized, and tissues (brain, liver, kidney, heart, etc.) are rapidly excised, weighed, and stored at -80°C until analysis.
-
Brain Microdialysis: To measure unbound KYNA concentrations in the brain extracellular fluid, in vivo microdialysis is employed. A microdialysis probe is surgically implanted into a specific brain region (e.g., striatum). The probe is perfused with artificial cerebrospinal fluid (aCSF), and dialysate samples are collected at regular intervals[2].
Analytical Methodology: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of kynurenic acid and its metabolites.
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation is a common method. An aliquot of plasma is mixed with a precipitating agent like ice-cold methanol or acetonitrile. After vortexing and centrifugation, the supernatant is collected[3][4].
-
Tissue Homogenates: Tissues are homogenized in a suitable buffer. Proteins are then precipitated as described for plasma.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., kynurenic acid-d5) is added to all samples and calibration standards to correct for matrix effects and variability during sample processing and analysis.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is employed[5].
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For example, the transition for KYNA could be m/z 190.1 → 144.1.
-
Visualizations: Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were created using the Graphviz (DOT language) as specified.
Kynurenine Pathway
The kynurenine pathway is the primary metabolic route for tryptophan, leading to the production of several neuroactive compounds, including kynurenic acid.
Experimental Workflow for a Rodent Pharmacokinetic Study
This diagram illustrates the typical steps involved in a pharmacokinetic study of isotopically labeled kynurenic acid in a rodent model.
Blood-Brain Barrier Transport of Kynurenic Acid
This diagram illustrates the limited transport of kynurenic acid across the blood-brain barrier.
References
Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. Among its many derivatives, quinoline-2-carboxylic acids and their analogues have emerged as a particularly promising class of compounds with diverse pharmacological properties. This in-depth technical guide provides a comprehensive literature review of the pharmacological activities of quinoline-2-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Anticancer Activity
Quinoline-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected quinoline-2-carboxylic acid derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Aryl ester of quinoline-2-carboxylic acid | PC3 (Prostate) | 26 µg/mL | [1] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic cell lines | 7.2 | [2] |
| Quinoline-2-carboxylic acid | HELA (Cervical), MCF7 (Breast) | Significant Cytotoxicity | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][4][5]
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Quinoline-2-carboxylic acid derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of culture medium.[1] Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline-2-carboxylic acid derivatives in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[1]
-
Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Derivatives of quinoline-2-carboxylic acid have shown promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinoline-2-carboxylic acid derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Substituted quinolines | Gram-positive and Gram-negative bacteria | 62.50–250 | [6] |
| Quinolidene-rhodanine conjugates (27, 28, 29, 30, 31, 32) | Mycobacterium tuberculosis H37Ra | 1.66–9.57 | [7] |
| Quinoline-2-one derivative (6c) | MRSA, VRE | 0.75 | [4] |
| Quinoline-2-one derivative (6c) | MRSE | 2.50 | [4] |
| Quinoline derivative (2) | MRSA, MRSE, VRE | 3.0 | [8] |
| Quinoline derivative (6) | MRSA | 1.5 | [8] |
| Quinoline derivative (6) | VRE | 3.0 | [8] |
| Quinoline derivative (6) | MRSE | 6.0 | [8] |
| Schiff base derivatives (E11, E17) | Staphylococcus aureus | High activity | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Quinoline-2-carboxylic acid derivatives (test compounds)
-
Standard antimicrobial agent (positive control)
-
Inoculum suspension of the microorganism
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the quinoline-2-carboxylic acid derivatives in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) and duration (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and quinoline-2-carboxylic acid derivatives have been investigated for their potential to modulate inflammatory responses. Some derivatives have been shown to inhibit the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the anti-inflammatory activity of a quinoline derivative.
| Compound/Derivative | Assay | Inhibition | Reference |
| Quinoline derivative | Carrageenan-induced paw edema in rats | 35% reduction in edema |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[6][8][10][11]
Materials:
-
Wistar albino rats
-
Carrageenan solution (1% w/v in saline)
-
Quinoline-2-carboxylic acid derivatives (test compounds)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight with free access to water.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle only.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Antiviral Activity
The emergence of viral resistance to existing therapies underscores the urgent need for novel antiviral agents. Quinoline-2-carboxylic acid derivatives have shown potential as antiviral compounds, with some acting through the inhibition of host-cell enzymes essential for viral replication.
Mechanism of Action: DHODH Inhibition
Several studies have indicated that a key mechanism of antiviral activity for some quinoline derivatives is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[3][5][12] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, thereby hindering the replication of rapidly proliferating viruses that are dependent on this pathway for their genomic material.
Synthesis of Quinoline-2-Carboxylic Acid Derivatives
A common and versatile method for the synthesis of quinoline-2-carboxylic acid derivatives is the Doebner-von Miller reaction. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. A variation of this, the Doebner synthesis, specifically yields quinoline-4-carboxylic acids from anilines, an aldehyde, and pyruvic acid. For quinoline-2-carboxylic acids, a common starting material is 2-aminobenzaldehyde.
Experimental Protocol: Synthesis from 2-Aminobenzaldehyde
This protocol describes a general procedure for the synthesis of quinoline-2-carboxylate derivatives.[1]
Materials:
-
2-Aminobenzaldehydes
-
β-Nitroacrylates
-
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (solid base)
-
Acetonitrile (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminobenzaldehyde and the β-nitroacrylate in acetonitrile.
-
Base Addition: Add the solid base, BEMP, to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the reaction mixture is typically filtered to remove the solid base. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired quinoline-2-carboxylate derivative.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Workflow of the MTT assay for cytotoxicity.
Caption: Inhibition of DHODH by quinoline derivatives.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
Quinoline-2-carboxylic acid derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral, highlights their potential to address significant unmet medical needs. The data and protocols presented in this guide offer a solid foundation for further research and development in this exciting area of medicinal chemistry. Future efforts should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as further elucidating their mechanisms of action to identify new therapeutic targets and strategies.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
The Discovery and Synthesis of Novel Kynurenic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kynurenic acid (KYNA), an endogenous metabolite of the tryptophan-kynurenine pathway, has emerged as a significant neuroprotective agent. Its broad-spectrum antagonism of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, and the α7 nicotinic acetylcholine receptor (α7nAChR), positions it as a promising therapeutic candidate for a range of neurological disorders. However, the clinical utility of KYNA is severely hampered by its limited ability to cross the blood-brain barrier (BBB). This technical guide provides an in-depth overview of the discovery and synthesis of novel kynurenic acid derivatives designed to overcome this limitation while retaining or enhancing the neuroprotective properties of the parent molecule. We will delve into the synthetic strategies, present key quantitative data on the biological activity and pharmacokinetic properties of these novel analogs, and provide detailed experimental protocols for their synthesis and evaluation.
Introduction: The Promise and Challenge of Kynurenic Acid
Kynurenic acid is a product of the kynurenine pathway, the primary route of tryptophan metabolism.[1] It is a well-established antagonist at the glycine co-agonist site of the NMDA receptor and also acts on α7nAChRs.[2][3] By modulating glutamatergic and cholinergic neurotransmission, KYNA exerts neuroprotective effects in various pathological conditions, including ischemia, epilepsy, and neurodegenerative diseases.[4][5]
The primary obstacle to harnessing the therapeutic potential of KYNA is its poor penetration of the blood-brain barrier.[6] This has spurred extensive research into the development of novel KYNA derivatives with improved central nervous system (CNS) bioavailability. The main strategies have focused on modifying the KYNA scaffold to increase its lipophilicity and/or facilitate active transport across the BBB. These modifications primarily involve the synthesis of amide derivatives and substitutions at the C-3 position of the quinoline ring.[7][8]
Discovery of Novel Kynurenic Acid Derivatives: Key Findings
The quest for brain-penetrant KYNA analogs has led to the synthesis and evaluation of numerous derivatives. These efforts have focused on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Biological Activity of Kynurenic Acid and its Derivatives
The following table summarizes the in vitro biological activity of KYNA and some of its notable derivatives, highlighting their potency at the NMDA and α7 nicotinic acetylcholine receptors.
| Compound | Target | Assay | IC50 / Ki | Reference |
| Kynurenic Acid | NMDA Receptor (Glycine Site) | [3H]glycine binding | ~8 µM | [9] |
| NMDA Receptor (in the absence of glycine) | Patch-clamp | ~15 µM | [2] | |
| NMDA Receptor (in the presence of 10 µM glycine) | Patch-clamp | ~235 µM | [2] | |
| α7 Nicotinic Acetylcholine Receptor | Patch-clamp | ~7 µM | [2] | |
| 5-Iodo-7-chloro-KYNA | NMDA Receptor (Glycine Site) | [3H]glycine binding | 32 nM | [7] |
| L-689,560 | NMDA Receptor (Glycine Site) | [3H]glycine binding | 7.4 nM | [1] |
| 5,7-diCl-KYNA | NMDA Receptor (Glycine Site) | [3H]glycine binding | - | [1] |
| 5,7-diBr-KYNA | NMDA Receptor (Glycine Site) | pKi = 7.2 | [1] |
Blood-Brain Barrier Permeability of Novel Derivatives
A critical parameter for the therapeutic potential of KYNA derivatives is their ability to cross the BBB. In vitro models are commonly used to assess this property. The following table presents comparative permeability data for KYNA and some of its novel analogs.
| Compound | In Vitro BBB Model Permeability (Relative to KYNA) | Reference |
| Kynurenic Acid (KYNA) | Baseline | [10] |
| SZR-104 | Significantly higher than KYNA | [3][10] |
| Xanthurenic Acid | Not significantly different from KYNA | [10] |
| 39B (Xanthurenic acid analogue) | Not significantly different from KYNA | [10] |
Synthesis of Novel Kynurenic Acid Derivatives
The synthesis of KYNA derivatives often employs well-established organic chemistry reactions, with the Conrad-Limpach synthesis for the quinoline core and the modified Mannich reaction for C-3 functionalization being particularly prominent.
General Synthetic Strategies
The development of novel KYNA analogs typically follows a logical workflow, starting from the design and synthesis of new chemical entities to their comprehensive biological evaluation.
Caption: A generalized experimental workflow for the discovery and development of novel kynurenic acid derivatives.
Experimental Protocol: Synthesis of a Representative KYNA Amide Derivative
This protocol describes a general method for the synthesis of N-substituted kynurenic acid amides, a common class of derivatives with improved BBB permeability. This example is based on the synthesis of compounds like SZR-72.
Materials:
-
Ethyl 4-hydroxyquinoline-2-carboxylate
-
Appropriate N,N-dialkyl-alkyldiamine (e.g., N,N-dimethylethylenediamine)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-hydroxyquinoline-2-carboxylate (1 equivalent) in the anhydrous solvent.
-
Amine Addition: Add the N,N-dialkyl-alkyldiamine (1.5-2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether or hexane). If the product remains in solution, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol: C-3 Functionalization via the Modified Mannich Reaction
This protocol outlines the C-3 aminoalkylation of a kynurenic acid derivative, a strategy used to synthesize compounds like SZR-104.[8]
Materials:
-
Kynurenic acid amide derivative (from the previous protocol)
-
Paraformaldehyde
-
A secondary amine (e.g., morpholine, piperidine)
-
1,4-Dioxane
-
Acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the kynurenic acid amide derivative (1 equivalent) in 1,4-dioxane.
-
Reagent Addition: Add paraformaldehyde (1.2 equivalents), the secondary amine (1.2 equivalents), and a catalytic amount of acetic acid to the suspension.
-
Reaction: Heat the mixture to reflux. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may crystallize from the solution. Collect the solid by filtration and wash with a non-polar solvent. If the product does not crystallize, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Signaling Pathways of Kynurenic Acid and its Derivatives
The neuroprotective effects of KYNA and its analogs are primarily mediated through their interaction with key receptors involved in excitatory neurotransmission.
Caption: Signaling pathways modulated by kynurenic acid and its derivatives.
Conclusion and Future Directions
The discovery and synthesis of novel kynurenic acid derivatives represent a promising avenue for the development of new therapeutics for neurological disorders. By overcoming the pharmacokinetic limitations of KYNA, these analogs have the potential to deliver the neuroprotective benefits of the parent compound to the CNS. The data presented in this guide highlight the significant progress made in this field, with several derivatives demonstrating enhanced potency and improved BBB permeability.
Future research should continue to focus on:
-
Optimizing Pharmacokinetic Profiles: Further refinement of the chemical structure to improve oral bioavailability and metabolic stability.
-
Elucidating Mechanisms of Action: Deeper investigation into the interactions of novel derivatives with various receptor subtypes and downstream signaling cascades.
-
In Vivo Efficacy Studies: Rigorous testing of lead compounds in relevant animal models of neurological diseases to establish their therapeutic potential.
-
Safety and Toxicology: Comprehensive assessment of the safety profiles of promising candidates to ensure their suitability for clinical development.
The continued exploration of kynurenic acid chemistry and pharmacology holds great promise for addressing the unmet medical needs of patients with a wide range of debilitating neurological conditions.
References
- 1. Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SZR-104, a Novel Kynurenic Acid Analogue with High Permeability through the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memantine and Kynurenic Acid: Current Neuropharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of C-3 Side Chain Modifications on Kynurenic Acid: A Behavioral Analysis of Its Analogs in the Motor Domain [mdpi.com]
- 6. Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Possibility of Amino Acid Treatment to Prevent the Psychiatric Disorders via Modulation of the Production of Tryptophan Metabolite Kynurenic Acid [mdpi.com]
- 10. mdpi.com [mdpi.com]
Exploring the Neuroprotective Potential of Deuterated Kynurenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kynurenic acid (KYNA), a tryptophan metabolite, is an endogenous neuroprotectant that antagonizes ionotropic glutamate receptors.[1] Its therapeutic potential in neurodegenerative diseases is limited by poor blood-brain barrier permeability and rapid metabolism. Deuteration, the strategic replacement of hydrogen with deuterium atoms, offers a promising strategy to enhance the pharmacokinetic profile of KYNA, potentially leading to a more viable neuroprotective agent. This technical guide explores the rationale, proposed mechanisms, and experimental pathways for the investigation of deuterated kynurenic acid as a novel therapeutic for neurological disorders. While direct experimental data on deuterated kynurenic acid is not yet available in published literature, this paper will extrapolate from the known pharmacology of KYNA and its analogs, and the established principles of drug deuteration, to provide a comprehensive overview for researchers in the field.
Introduction: Kynurenic Acid and the Rationale for Deuteration
Kynurenic acid is a broad-spectrum antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA), alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1] By modulating glutamatergic neurotransmission, KYNA plays a crucial role in protecting neurons from excitotoxicity, a key pathological mechanism in a range of neurodegenerative disorders such as Huntington's and Alzheimer's disease.[2][3] The kynurenine pathway, which produces both neuroprotective KYNA and potentially neurotoxic metabolites like quinolinic acid, is often dysregulated in these conditions, leading to a deficit of KYNA in affected brain regions.[2][3][4]
Despite its neuroprotective profile, the therapeutic development of KYNA has been hampered by its unfavorable pharmacokinetic properties, including limited ability to cross the blood-brain barrier and rapid excretion. The deuteration of KYNA presents a rational approach to overcome these limitations. The substitution of hydrogen with deuterium atoms can slow down metabolic processes, a phenomenon known as the "kinetic isotope effect." This can lead to a longer half-life, increased systemic exposure, and potentially enhanced central nervous system (CNS) penetration, thereby augmenting the neuroprotective efficacy of the parent molecule.
The Kynurenine Pathway and KYNA's Mechanism of Action
The kynurenine pathway is the primary route of tryptophan metabolism in the body. Tryptophan is converted to kynurenine, which can then be metabolized down two distinct branches: one leading to the formation of the neuroprotective kynurenic acid, and another producing several metabolites, including the NMDA receptor agonist quinolinic acid, which is potentially neurotoxic.[3] An imbalance in this pathway, favoring the production of neurotoxic metabolites over KYNA, has been implicated in the pathology of several neurodegenerative diseases.[2][3]
KYNA exerts its neuroprotective effects primarily by antagonizing the glycine co-agonist site of the NMDA receptor.[1] This non-competitive antagonism prevents excessive calcium influx into neurons, a primary trigger for excitotoxic cell death. KYNA also antagonizes the α7 nicotinic acetylcholine receptor (α7nAChR).[1]
Below is a diagram illustrating the kynurenine pathway and the central role of kynurenic acid.
Caption: The Kynurenine Pathway highlighting the formation of neuroprotective Kynurenic Acid and potentially neurotoxic 3-Hydroxykynurenine and Quinolinic Acid.
Quantitative Data for Kynurenic Acid and its Analogs
While specific data for deuterated kynurenic acid is not available, the following table summarizes key quantitative parameters for kynurenic acid and some of its analogs from preclinical studies. This data provides a baseline for comparison and highlights the therapeutic potential that could be enhanced through deuteration.
| Compound | Target/Model | Efficacy/Potency | Pharmacokinetic Parameter | Reference |
| Kynurenic Acid | NMDA Receptor (glycine site) | IC50: ~10-30 µM | Poor BBB penetration | [1] |
| Kynurenic Acid Analog | Transgenic mouse model of Huntington's disease | Prolonged survival, ameliorated hypolocomotion | Not specified | [2] |
| Kynurenic Acid Analog (SZR72) | Piglet model of Hypoxic Ischemic Encephalopathy | Not neuroprotective in this model | Not specified | [5] |
Proposed Experimental Protocols for a Deuterated Kynurenic Acid
The following are detailed methodologies for key experiments that would be essential for the preclinical evaluation of a novel deuterated kynurenic acid (d-KYNA).
Synthesis of Deuterated Kynurenic Acid
The synthesis of deuterated kynurenic acid would likely start from a deuterated precursor. One possible route could involve the use of deuterated L-kynurenine. A general procedure for the synthesis of deuterium-substituted kynurenine involves heating L-kynurenine with deuterated hydrochloric acid.[5][6]
Protocol:
-
Deuteration of L-kynurenine: L-kynurenine is mixed with deuterated hydrochloric acid and heated at 110°C for several hours.[5][6] The reaction progress can be monitored by mass spectrometry to confirm the incorporation of deuterium atoms.
-
Cyclization to d-KYNA: The resulting deuterated kynurenine can then be cyclized to form deuterated kynurenic acid. This can be achieved under various conditions, for example by heating in a suitable solvent.
-
Purification and Characterization: The final deuterated kynurenic acid product would be purified using techniques such as recrystallization or chromatography. The structure and deuterium incorporation would be confirmed by high-resolution mass spectrometry and NMR spectroscopy.
In Vitro Evaluation of Neuroprotective Activity
Objective: To determine if d-KYNA retains the neuroprotective properties of KYNA and to assess its potency.
Cell Culture: Primary neuronal cultures or neuronal-like cell lines (e.g., SH-SY5Y) would be used.
Experimental Protocol:
-
Induction of Excitotoxicity: Neuronal cultures are exposed to an excitotoxic insult, such as a high concentration of glutamate or NMDA.
-
Treatment: Cells are co-treated with varying concentrations of d-KYNA or KYNA (as a positive control).
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The concentration of d-KYNA that provides 50% protection against the excitotoxic insult (EC50) is calculated and compared to that of KYNA.
Pharmacokinetic Studies in Animal Models
Objective: To compare the pharmacokinetic profile of d-KYNA with that of KYNA.
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
Experimental Protocol:
-
Administration: Animals are administered equimolar doses of d-KYNA or KYNA via intravenous (IV) and oral (PO) routes.
-
Blood and Brain Tissue Collection: Blood samples are collected at various time points post-administration. At the end of the study, brain tissue is also collected.
-
Sample Analysis: The concentrations of d-KYNA and KYNA in plasma and brain homogenates are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and brain-to-plasma ratio are calculated and compared between the two compounds.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a proposed experimental workflow for evaluating d-KYNA and its mechanism of action.
Caption: A proposed experimental workflow for the preclinical development of deuterated kynurenic acid.
Caption: The proposed mechanism of neuroprotection by deuterated kynurenic acid via antagonism of the NMDA receptor.
Conclusion and Future Directions
The deuteration of kynurenic acid represents a compelling strategy to enhance its therapeutic potential for neurodegenerative diseases. By improving its pharmacokinetic profile, particularly its metabolic stability and CNS penetration, deuterated kynurenic acid could offer a more effective means of restoring neuroprotection in the brain. The experimental framework outlined in this guide provides a roadmap for the preclinical evaluation of this promising therapeutic candidate. Future research should focus on the synthesis of deuterated kynurenic acid and the rigorous in vitro and in vivo testing of its neuroprotective efficacy and pharmacokinetic properties. Such studies will be crucial in determining if this novel approach can translate the neuroprotective promise of kynurenic acid into a tangible therapeutic for patients suffering from devastating neurological disorders.
References
- 1. Kynurenic Acid Synthesis from D-Kynurenine in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kynurenine pathway measurements in Huntington's disease striatum: evidence for reduced formation of kynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenic acid concentrations are reduced in Huntington's disease cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
Tryptophan Metabolism and the Kynurenine Pathway: A Technical Guide for CNS Disorder Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the tryptophan metabolism via the kynurenine pathway and its critical role in the pathophysiology of various Central Nervous System (CNS) disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways to serve as a comprehensive resource for research and drug development in this field.
Introduction: The Dual Role of Tryptophan Metabolism
Tryptophan, an essential amino acid, is a crucial precursor for protein synthesis and the generation of several bioactive molecules. While a small fraction of tryptophan is converted to the neurotransmitter serotonin and the hormone melatonin, the vast majority, over 95%, is metabolized through the kynurenine pathway.[1][2] This pathway is a cascade of enzymatic reactions that produce a series of neuroactive metabolites, collectively known as kynurenines.
The kynurenine pathway is a double-edged sword in the CNS. Some of its metabolites, such as kynurenic acid (KYNA), are neuroprotective, while others, including quinolinic acid (QUIN) and 3-hydroxykynurenine (3-HK), are neurotoxic.[3] An imbalance in this pathway, often triggered by inflammatory processes, is increasingly implicated in the pathogenesis of a wide range of CNS disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, and psychiatric conditions such as major depressive disorder and schizophrenia.[1][2]
The Kynurenine Pathway: A Detailed Overview
The metabolism of tryptophan into kynurenine is the first and rate-limiting step of the pathway, catalyzed by two key enzymes: indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2).[4] IDO1 is widely expressed in various tissues and is induced by pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ), while TDO2 is primarily found in the liver.[5][6]
Once formed, kynurenine stands at a metabolic crossroads, leading to two main branches:
-
The Neuroprotective Branch: Primarily occurring in astrocytes, kynurenine is converted by kynurenine aminotransferases (KATs) into kynurenic acid (KYNA).[3] KYNA is an antagonist of N-methyl-D-aspartate (NMDA) receptors and α7 nicotinic acetylcholine receptors, thereby exerting neuroprotective effects by reducing excitotoxicity.[3]
-
The Neurotoxic Branch: Predominantly active in microglia and infiltrating macrophages, kynurenine is metabolized by kynurenine 3-monooxygenase (KMO) to 3-hydroxykynurenine (3-HK). Subsequent enzymatic reactions lead to the production of the potent NMDA receptor agonist, quinolinic acid (QUIN), which is highly excitotoxic and can lead to neuronal damage and death.[3]
The balance between the neuroprotective and neurotoxic branches of the kynurenine pathway is critical for neuronal health. In CNS disorders, a shift towards the neurotoxic branch is frequently observed.
Visualization of the Kynurenine Pathway
Caption: Overview of the main branches of the kynurenine pathway.
Quantitative Alterations in CNS Disorders
The dysregulation of the kynurenine pathway is reflected in altered concentrations of its metabolites in the cerebrospinal fluid (CSF), brain tissue, and peripheral blood of patients with CNS disorders. The following tables summarize key quantitative findings from the literature.
Alzheimer's Disease
| Metabolite | Sample Type | Change in AD vs. Controls | Reference |
| Tryptophan | Peripheral Blood | Decreased | [1] |
| Kynurenine/Tryptophan Ratio | Peripheral Blood | Increased | [1] |
| Kynurenic Acid (KYNA) | CSF | Increased | [1][2] |
| Kynurenic Acid (KYNA) | Peripheral Blood | Decreased | [1] |
| 3-Hydroxykynurenine (3-HK) | CSF | Decreased | [1] |
| Quinolinic Acid (QUIN) | CSF | No significant change | [1] |
| 3-HK/KYN Ratio | CSF | Positively correlated with t-tau and p-tau | |
| Plasma Kynurenine | Plasma | Inversely correlated with CSF p-tau |
Parkinson's Disease
| Metabolite | Sample Type | Change in PD vs. Controls | Reference |
| Kynurenic Acid (KYNA) | CSF | Reduced | |
| Quinolinic Acid/KYNA Ratio | CSF | Increased | |
| 5-HT/KYN Ratio | Plasma | Lower |
Major Depressive Disorder (MDD)
| Metabolite | Sample Type | Change in MDD vs. Controls | Reference |
| Quinolinic Acid (QUIN) | Post-mortem Brain | Higher levels | [3] |
| Quinolinic Acid (QUIN) | - | Concentration correlates with severity of depressive symptoms | [3] |
Experimental Protocols
Accurate quantification of kynurenine pathway metabolites and enzyme activities is crucial for research in this field. Below are detailed methodologies for key experiments.
Quantification of Kynurenine Pathway Metabolites by UHPLC-MS/MS
This protocol is adapted from a validated method for the simultaneous analysis of tryptophan and its metabolites in human serum and CSF.[1]
4.1.1. Sample Preparation (CSF)
-
Thaw CSF samples on ice.
-
To 100 µL of CSF, add 10 µL of a mixture of deuterium-labeled internal standards.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
For the analysis of 3-HK, picolinic acid, and quinolinic acid, perform derivatization by adding butanolic HCl and incubating at 60°C for 30 minutes.[1]
-
Reconstitute the dried residue (or the derivatized sample) in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for injection.
4.1.2. UHPLC-MS/MS Instrumentation and Conditions
-
UHPLC System: A system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., Supelco Ascentis® Express C18, 3.0 mm i.d. × 150 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to separate the analytes.
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Data Analysis: Quantify analytes by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve prepared in a surrogate matrix.
IDO1 Enzyme Activity Assay
This protocol is based on commercially available kits and published methods.
4.2.1. Sample Preparation (Brain Tissue Homogenate)
-
Homogenize ~50 mg of brain tissue in 500 µL of ice-cold IDO1 Assay Buffer (e.g., 50mM potassium phosphate buffer, pH 6.5) containing a protease inhibitor cocktail.
-
Vortex the homogenate for 30 seconds and incubate on ice for 5 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and keep it on ice.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford).
4.2.2. Assay Procedure
-
Prepare a reaction mixture containing IDO1 Assay Buffer, 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
-
In a 96-well plate, add a specific volume of the sample lysate.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 30% (w/v) trichloroacetic acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
The concentration of kynurenine can be measured using HPLC or a colorimetric/fluorometric method as provided in commercial kits.
Experimental Workflow for IDO1 Activity Assay
References
- 1. A validated UHPLC-MS method for tryptophan metabolites: Application in the diagnosis of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [논문]Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort [scienceon.kisti.re.kr]
- 5. molnar-institute.com [molnar-institute.com]
- 6. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
The Brain's Endogenous Neuroregulator: A Technical Guide to Kynurenic Acid Synthesis and Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the endogenous synthesis and release of kynurenic acid (KYNA) within the mammalian brain. KYNA, a metabolite of the tryptophan-kynurenine pathway, is a crucial endogenous neuromodulator, acting as an antagonist at ionotropic excitatory amino acid receptors, including the NMDA receptor (glycine site) and the α7-nicotinic acetylcholine receptor.[1][2] Its levels in the brain are implicated in a range of physiological processes and are dysregulated in several neurological and psychiatric disorders, making it a key target for therapeutic development.[3][4][5]
Kynurenic Acid Synthesis: Pathways and Cellular Localization
The production of KYNA in the brain primarily occurs via the irreversible transamination of its precursor, L-kynurenine, a process catalyzed by kynurenine aminotransferases (KATs).[6] While L-kynurenine can be synthesized from tryptophan within the brain, the majority is transported from the periphery across the blood-brain barrier.[7] The synthesis of KYNA is predominantly localized within glial cells, particularly astrocytes.[3][8]
The Canonical Pathway: Kynurenine Aminotransferases (KATs)
Four isoforms of KATs (KAT I, II, III, and IV) have been identified, all of which are pyridoxal-5'-phosphate-dependent enzymes. In the brain, KAT II is considered the primary enzyme responsible for KYNA synthesis under physiological conditions .[1][9] Inhibition of KAT II has been shown to significantly reduce KYNA levels in various brain regions, including the hypothalamus, basal forebrain, hippocampus, and cortex.[9]
Caption: Canonical pathway of KYNA synthesis.
Alternative Pathway: D-Amino Acid Oxidase (D-AAO)
An alternative route for KYNA synthesis involves the conversion of D-kynurenine by D-amino acid oxidase (D-AAO).[1][2] This pathway is particularly prominent in the cerebellum, which exhibits significantly higher D-AAO-catalyzed KYNA production compared to other brain regions like the cortex, hippocampus, thalamus, and putamen.[1][2] Purified D-AAO efficiently converts D-kynurenine, but not L-kynurenine, to KYNA.[1][2]
Caption: Alternative pathway of KYNA synthesis.
Regulation of Kynurenic Acid Synthesis and Release
The extracellular concentration of KYNA is tightly regulated by several factors, ensuring its precise neuromodulatory function.
-
Precursor Availability: The concentration of L-kynurenine is a rate-limiting factor for KYNA synthesis.[6] Peripheral administration of L-kynurenine leads to a dose-dependent increase in extracellular KYNA levels in the brain.[7][8] For instance, a 100 mg/kg intraperitoneal injection of kynurenine in rats can result in a 37-fold increase in cerebral extracellular KYNA.[8]
-
Inflammatory Mediators: Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), can upregulate the activity of indoleamine 2,3-dioxygenase (IDO), the first and rate-limiting enzyme in the kynurenine pathway, leading to increased production of kynurenine and subsequently KYNA.[10]
-
Neurotransmitter Systems: Dopamine has been shown to play a regulatory role, with D-amphetamine administration reducing brain KYNA levels.[5]
-
Co-substrate Availability: The transamination of kynurenine by KATs requires an α-keto acid as a co-substrate. Pyruvate can enhance the extracellular concentration of KYNA by serving this role.[5]
Quantitative Data on Kynurenic Acid in the Brain
The concentration of KYNA varies across different brain regions and can be significantly altered under pathological conditions or experimental manipulations.
| Parameter | Brain Region | Species | Concentration/Value | Reference |
| Basal Extracellular Concentration | Striatum | Rat | 17.1 ± 1.1 nM | [7] |
| Tissue Concentration | Hippocampus | Rat | ~25 pmol/g | |
| Striatum | Rat | ~30 pmol/g | ||
| Cortex | Rat | ~20 pmol/g | ||
| KAT II Inhibition (PF-04859989) | Hypothalamus, Basal Forebrain, Hippocampus, Cortex, Frontal Cortex | Rat | Significant reduction in KYNA | [9] |
| L-Kynurenine Administration (100 mg/kg, i.p.) | Cerebellum | Rat | 6.2-fold increase in kynurenine | [9] |
| Brainstem | Rat | 2.3-fold increase in kynurenine | [9] | |
| Hippocampus | Rat | 5.2-fold increase in kynurenine | [9] | |
| Cortex | Rat | 4.1-fold increase in kynurenine | [9] |
Experimental Protocols for the Study of Kynurenic Acid
Measurement of Kynurenic Acid in Brain Tissue
A widely used and sensitive method for quantifying KYNA in brain tissue and cerebrospinal fluid is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[11][12]
Protocol Outline: HPLC with Fluorescence Detection
-
Tissue Homogenization: Brain tissue is homogenized in a suitable buffer, typically a strong acid like 0.1 M perchloric acid, to precipitate proteins.[11]
-
Centrifugation: The homogenate is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing KYNA is collected for analysis.
-
HPLC Separation: An aliquot of the supernatant is injected into a reverse-phase HPLC system. A C18 column is commonly used.[13] The mobile phase typically consists of a sodium acetate buffer with a small percentage of acetonitrile.[13]
-
Fluorescence Detection: Post-column, a solution of a metal ion, such as zinc acetate, is added to the eluate.[12][13] This enhances the native fluorescence of KYNA. Detection is performed using a fluorescence detector with an excitation wavelength of approximately 344 nm and an emission wavelength of around 398 nm.[12][13]
-
Quantification: KYNA concentration is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of KYNA.
Caption: Workflow for KYNA measurement by HPLC.
In Vivo Measurement of Kynurenic Acid Release
Intracerebral microdialysis is a powerful technique to measure the extracellular levels of KYNA in the brain of living animals, providing insights into its dynamic release.[7]
Protocol Outline: In Vivo Microdialysis
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Sample Collection: Small molecules, including KYNA, from the extracellular fluid diffuse across the dialysis membrane into the aCSF. The resulting dialysate is collected at regular intervals.
-
Analysis: The collected dialysate samples are then analyzed for KYNA concentration, typically using HPLC with fluorescence detection as described above.
Conclusion
The endogenous synthesis and release of kynurenic acid in the brain are complex processes with significant implications for neuronal function and dysfunction. A thorough understanding of the enzymatic pathways, their cellular localization, and the regulatory mechanisms governing KYNA levels is paramount for the development of novel therapeutic strategies targeting the kynurenine pathway. The methodologies outlined in this guide provide a framework for the accurate quantification and dynamic assessment of this critical neuromodulator. Further research into the intricate interplay between the canonical and alternative synthesis pathways, as well as the precise molecular mechanisms of KYNA release, will undoubtedly uncover new avenues for intervention in a host of neurological and psychiatric disorders.
References
- 1. Kynurenic Acid Synthesis from D-Kynurenine in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jneurosci.org [jneurosci.org]
- 8. Elevations of Endogenous Kynurenic Acid Produce Spatial Working Memory Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Kynurenines in CNS disease: regulation by inflammatory cytokines [frontiersin.org]
- 11. Measurement of kynurenic acid in mammalian brain extracts and cerebrospinal fluid by high-performance liquid chromatography with fluorometric and coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A High-performance Liquid Chromatography Measurement of Kynurenine and Kynurenic Acid: Relating Biochemistry to Cognition and Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarcommons.sc.edu [scholarcommons.sc.edu]
Biophysical Properties of 4-oxo-1,4-dihydroquinoline-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-oxo-1,4-dihydroquinoline-2-carboxylic acid, widely known as Kynurenic Acid (KYNA), is a metabolite of the amino acid L-tryptophan.[1] Possessing a unique biophysical profile, KYNA is an endogenous neuromodulator with a broad spectrum of activity at ionotropic glutamate and nicotinic acetylcholine receptors, as well as the G-protein coupled receptor GPR35. Its limited solubility and ability to chelate metals further define its biological actions.[2][3] This document provides a comprehensive overview of the core biophysical properties of KYNA, detailing its physicochemical characteristics, and interactions with key biological targets. Methodologies for the experimental determination of these properties are also presented, alongside visualizations of its principal signaling pathway and typical experimental workflows.
Physicochemical Properties
The biophysical characteristics of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid are fundamental to its biological function, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Key properties are summarized below.
Solubility
4-oxo-1,4-dihydroquinoline-2-carboxylic acid exhibits modest aqueous solubility.[2][3] Its solubility is significantly influenced by pH due to the ionizable carboxylic acid and the weakly basic quinoline nitrogen. It is more soluble in polar solvents capable of forming hydrogen bonds.[4]
Acidity (pKa)
The acidity of the carboxylic acid group and the basicity of the quinoline nitrogen are critical determinants of KYNA's charge state at physiological pH, which in turn affects its receptor interactions and membrane permeability.
Lipophilicity (LogP)
The partition coefficient (LogP) indicates the lipophilicity of a compound, providing insight into its ability to cross cellular membranes.
Other Properties
KYNA is a thermally stable molecule.[2][3] It can also act as a photosensitizer and a metal chelator.[2][3]
Quantitative Biophysical Data
The following table summarizes the key quantitative biophysical data for 4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₃ | [5] |
| Molecular Weight | 189.167 g/mol | [5] |
| Melting Point | 282.5 °C | [1] |
| Water Solubility | >28.4 µg/mL | [5] |
| pKa (Predicted) | 3.49 ± 0.20 | [5] |
| XLogP3-AA | 1.3 | [5] |
| Hydrogen Bond Donor | 2 | [5] |
| Hydrogen Bond Acceptor | 4 | [5] |
| Topological Polar Surface Area | 66.4 Ų | [5] |
Biological Interactions and Signaling Pathways
4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a notable neuromodulator that interacts with several key receptors in the central nervous system.
Ionotropic Glutamate Receptors
KYNA acts as an antagonist at the glycine site of the NMDA receptor and as a competitive antagonist at the AMPA and kainate receptors.[1][6] This broad-spectrum antagonism of excitatory amino acid receptors underlies its neuroprotective and anticonvulsant properties.[1]
α7-Nicotinic Acetylcholine Receptor (α7-nAChR)
KYNA is a negative allosteric modulator of the α7-nAChR, inhibiting its function.
G-protein Coupled Receptor 35 (GPR35)
KYNA is an agonist for the orphan receptor GPR35, which is primarily expressed in immune cells and the gastrointestinal tract.[1][7] This interaction suggests a role for KYNA in immunomodulation and gut homeostasis.[7]
Experimental Protocols
Detailed methodologies for characterizing the biophysical properties of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid are crucial for reproducible research.
Determination of Aqueous Solubility
A common method for determining the aqueous solubility of a compound like KYNA is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Preparation of Saturated Solution: An excess amount of KYNA is added to a known volume of purified water (or a specific buffer) in a sealed vial.
-
Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered (using a filter that does not bind the analyte) to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of KYNA in the clear supernatant is determined by a validated HPLC method with UV or fluorescence detection. A calibration curve is generated using standards of known concentrations to quantify the amount of dissolved KYNA.
Determination of pKa
The pKa of KYNA can be determined using potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration Protocol:
-
Solution Preparation: A precise amount of KYNA is dissolved in a known volume of water, often with a co-solvent if solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
UV-Vis Spectrophotometry Protocol:
-
Buffer Preparation: A series of buffers with a range of known pH values are prepared.
-
Sample Preparation: A constant concentration of KYNA is added to each buffer solution.
-
Spectral Measurement: The UV-Vis absorbance spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of KYNA have different extinction coefficients is plotted against pH. The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.
Protocol:
-
System Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of KYNA is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.
-
Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of KYNA between the two phases to reach equilibrium.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of KYNA in each phase is determined using a suitable analytical method, such as HPLC-UV.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of KYNA in the n-octanol phase to its concentration in the aqueous phase.
Receptor Binding Assay (Generalized)
A radioligand binding assay is a common method to characterize the interaction of a compound with a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., NMDA receptor or GPR35) are prepared from cultured cells or tissue homogenates.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a radiolabeled ligand that is known to bind to the target receptor.
-
Competition: Increasing concentrations of unlabeled KYNA are added to the wells to compete with the radioligand for binding to the receptor.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a filter mat that traps the cell membranes.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of radioligand binding against the concentration of KYNA. The IC₅₀ (the concentration of KYNA that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
4-oxo-1,4-dihydroquinoline-2-carboxylic acid possesses a distinct set of biophysical properties that underpin its diverse biological activities. Its modest solubility, ionizable nature, and specific interactions with multiple neuronal and immune receptors make it a molecule of significant interest in neuroscience and drug discovery. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of its biophysical profile, facilitating further research into its physiological roles and therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A computational approach to evaluate the pKa's of quinazoline derivatives [digitalarchive.library.bogazici.edu.tr]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Quantification of Kynurenic Acid using Deuterated Kynurenic Acid as an Internal Standard for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenic acid (KYNA) is a neuroactive metabolite of the kynurenine pathway, which is the primary route of tryptophan catabolism.[1] Altered levels of KYNA have been implicated in the pathophysiology of various neurological and psychiatric disorders, making its accurate quantification in biological matrices crucial for research and drug development.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the determination of KYNA.[4] The use of a stable isotope-labeled internal standard, such as deuterated kynurenic acid (KYNA-d5), is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[5]
These application notes provide a detailed protocol for the quantification of kynurenic acid in biological samples using deuterated kynurenic acid as an internal standard with LC-MS/MS.
Kynurenine Signaling Pathway
The kynurenine pathway is a complex metabolic cascade that begins with the conversion of the essential amino acid tryptophan. The initial and rate-limiting step is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[6] Through a series of enzymatic reactions, tryptophan is metabolized into kynurenine, which is a central branch point in the pathway. Kynurenine can then be converted into kynurenic acid by kynurenine aminotransferases (KATs).[6]
Experimental Workflow
The general workflow for the quantification of kynurenic acid using a deuterated internal standard involves sample preparation, LC-MS/MS analysis, and data processing. The sample preparation step is critical for removing proteins and other interfering substances from the biological matrix.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of kynurenic acid using a deuterated internal standard in human plasma/serum.
| Parameter | Value | Reference |
| Linearity Range | 1 - 60 ng/mL | [7] |
| 0.98 - 500 ng/mL | [1] | |
| Lower Limit of Quantification (LLOQ) | 10 nM | [7] |
| 0.98 ng/mL | [1] | |
| Intra-day Precision (%CV) | < 12% | [1] |
| Inter-day Precision (%CV) | < 12% | [1] |
| Recovery | 94% - 105% | [1] |
Experimental Protocols
Materials and Reagents
-
Kynurenic Acid (analytical standard)
-
Deuterated Kynurenic Acid (KYNA-d5)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Biological Matrix (e.g., human plasma, serum)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of kynurenic acid and KYNA-d5 in a suitable solvent such as 50% acetonitrile or dimethyl sulfoxide.[4][8] Store at -20°C or -80°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of kynurenic acid by serial dilution of the stock solution with a suitable solvent (e.g., water or 50% acetonitrile). These will be used to spike into the matrix to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of KYNA-d5 at an appropriate concentration (e.g., 150 ng/mL) by diluting the stock solution with a suitable solvent.[3]
Sample Preparation: Protein Precipitation
This is a common and straightforward method for sample preparation.[3]
-
Pipette 100 µL of the biological sample (calibrator, quality control, or unknown sample) into a microcentrifuge tube.
-
Add a specific volume of the internal standard working solution (e.g., 40 µL of 150 ng/mL KYNA-d5) to each tube.[3]
-
Vortex briefly to mix.
-
Add a protein precipitating agent, such as 500 µL of methanol, to each tube.[3]
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 20,000 x g) for 5-10 minutes.[3]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical instrument parameters. Optimization may be required for specific instruments and applications.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Extend C18 RRHD (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 0-1 min, 3% B; 1-8 min, 3-35% B; 8-8.01 min, 35-95% B; 8.01-11 min, 95% B; followed by column re-equilibration |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Injection Volume | 3 µL |
| MS System | Agilent 6475 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Dynamic Multiple Reaction Monitoring (dMRM) |
| Drying Gas Temperature | 250°C |
| Drying Gas Flow | 11 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temperature | 200°C |
| Sheath Gas Flow | 6 L/min |
| Capillary Voltage | 2750 V |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Kynurenic Acid | 190.1 | 144.1 | Optimized for instrument |
| KYNA-d5 | 195.1 | 149.1 | Optimized for instrument |
Data Analysis and Quantification
-
Integrate the peak areas for kynurenic acid and the deuterated internal standard (KYNA-d5) in each sample.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Determine the concentration of kynurenic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of deuterated kynurenic acid as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the accurate quantification of kynurenic acid in various biological matrices. The detailed protocols and methodologies presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals working in this field. Adherence to these guidelines, with appropriate instrument and method optimization, will ensure high-quality, reproducible data for advancing our understanding of the role of the kynurenine pathway in health and disease.
References
- 1. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of Isotopically Labeled Kynurenine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The kynurenine pathway (KP) is the primary metabolic route for tryptophan in the human body, with approximately 95% of tryptophan being degraded through this pathway.[1][2] The KP produces several neuroactive and immunomodulatory metabolites, making it a significant area of interest in neuroscience, immunology, and drug development.[1][2] In vivo microdialysis is a minimally invasive technique used to continuously measure the concentrations of free, unbound analytes in the extracellular fluid of various tissues.[3] When combined with the use of isotopically labeled compounds, such as 13C-labeled kynurenine ([13C6]L-KYN), it becomes a powerful tool to trace the dynamic metabolism of kynurenine and its downstream metabolites in real-time within a living organism.[4] This approach allows for the investigation of local enzyme activity and the fate of kynurenine in specific tissues, like the brain, as many kynurenine-derived metabolites do not readily cross the blood-brain barrier.[4]
These application notes provide a detailed protocol for conducting in vivo microdialysis studies using isotopically labeled kynurenine in rodents, focusing on experimental design, surgical procedures, sample collection, and analysis.
Key Signaling Pathway: The Kynurenine Pathway
The metabolism of tryptophan down the kynurenine pathway involves a series of enzymatic steps that produce several biologically active molecules. Understanding this pathway is crucial for interpreting data from in vivo microdialysis studies of kynurenine metabolism.
Experimental Protocols
This section details the methodology for in vivo microdialysis of isotopically labeled kynurenine. The following protocol is a synthesis of established methods.[4][5][6]
I. Materials and Reagents
| Material/Reagent | Specifications |
| Isotopically Labeled Kynurenine | [13C6]L-Kynurenine |
| Microdialysis Probes | 3 mm polyacrylonitrile membrane (e.g., BrainLink) |
| Guide Cannula | Appropriate size for the target brain region and animal model |
| Perfusion Fluid (Artificial CSF) | Ringer solution: 144 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.7 mM CaCl2, pH 6.7[5][6] |
| Analytical Standards | L-kynurenine, kynurenic acid, 3-hydroxykynurenine, 3-hydroxyanthranilic acid, quinolinic acid[4] |
| Anesthetic | As per institutional animal care and use committee (IACUC) guidelines |
| Surgical Instruments | Standard stereotaxic surgery equipment |
| Analytical System | HPLC or UPLC system coupled with a triple quadrupole mass spectrometer (LC/MS/MS)[4][7] |
II. Experimental Workflow
The following diagram outlines the major steps involved in the in vivo microdialysis experiment.
III. Detailed Methodologies
A. Guide Cannula Implantation:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small hole over the target brain region (e.g., striatum).
-
Implant the guide cannula to the desired depth and secure it to the skull with dental cement.
-
Close the incision with sutures.
-
Administer post-operative analgesics and allow the animal to recover for at least one week.[4]
B. Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, place the animal in a freely moving microdialysis setup.
-
Gently insert the microdialysis probe through the guide cannula into the target brain region.[4]
-
Connect the probe inlet to a microperfusion pump and the outlet to a collection vial.
-
Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).[4]
-
Allow the system to equilibrate and establish a stable baseline before administering the labeled kynurenine. This can take approximately 2.5 hours.[6]
C. Administration of Isotopically Labeled Kynurenine and Sample Collection:
-
Administer [13C6]L-Kynurenine to the animal. A common method is intraperitoneal (i.p.) injection at a dose of 5 mg/kg.[4]
-
For reverse microdialysis studies, the labeled kynurenine can be included in the perfusion fluid at a specific concentration (e.g., 2 µM L-kynurenine or 100 µM D-kynurenine).[5]
-
Collect microdialysate samples at regular intervals (e.g., every 30 or 60 minutes) into collection vials, which may contain a small amount of acid (e.g., 0.2% acetic acid) to preserve the analytes.[4][5][6]
-
Continue sample collection for the desired duration of the study (e.g., 24 hours).[4]
-
Store collected samples at -80°C until analysis.
D. Sample Analysis by LC/MS/MS:
-
Prepare standard curves for both labeled and unlabeled kynurenine and its metabolites (kynurenic acid, 3-hydroxykynurenine, 3-hydroxyanthranilic acid, and quinolinic acid) in 0.2% acetic acid.[4]
-
Thaw the microdialysate samples. Due to the clean nature of microdialysates, samples can often be directly injected into the LC/MS/MS system.[4] In some cases, the addition of an isotopically labeled internal standard solution may be required.[7]
-
Inject a small volume of the sample (e.g., 10-20 µL) onto an appropriate HPLC or UPLC column (e.g., C18 reverse phase column).[4][5][6]
-
Separate the analytes using a suitable mobile phase gradient.
-
Detect the labeled and unlabeled kynurenine metabolites using a triple quadrupole mass spectrometer operating in MS/MS mode.[4]
-
Quantify the concentrations of each analyte by comparing the peak areas to the standard curves.
Data Presentation
Quantitative data from in vivo microdialysis experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Experimental Parameters for In Vivo Microdialysis of [13C6]L-Kynurenine
| Parameter | Value | Reference |
| Animal Model | Mouse, Rat | [4] |
| Labeled Compound | [13C6]L-Kynurenine | [4] |
| Route of Administration | Intraperitoneal (i.p.) | [4] |
| Dosage | 5 mg/kg | [4] |
| Target Tissue | Striatum | [4] |
| Microdialysis Probe Membrane | 3 mm polyacrylonitrile | [4] |
| Perfusion Flow Rate | 1 µL/min | [4] |
| Sample Collection Interval | 60 minutes | [4] |
| Total Collection Duration | 24 hours | [4] |
Table 2: Example Parameters for Reverse Microdialysis Studies
| Parameter | Value | Reference |
| Infused Compound | D-Kynurenine | [5][6] |
| Infusion Concentration | 100 µM | [5][6] |
| Infused Compound | L-Kynurenine | [5] |
| Infusion Concentration | 2 µM | [5] |
| Perfusion Flow Rate | 1.5 µL/min | [6] |
| Sample Collection Interval | 30 minutes | [5][6] |
References
- 1. Tryptophan Metabolism via Kynurenine Pathway: Role in Solid Organ Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. criver.com [criver.com]
- 4. psychogenics.com [psychogenics.com]
- 5. Enzymatic transamination of d-kynurenine generates kynurenic acid in rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenic Acid Synthesis from D-Kynurenine in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid in Cell Culture: A Detailed Guide for Researchers
Introduction
4-oxo-1,4-dihydroquinoline-2-carboxylic acid, more commonly known as kynurenic acid (KYNA), is a metabolite of the amino acid tryptophan.[1][2][3] It is an endogenous compound with a broad range of biological activities, making it a molecule of significant interest in cell culture-based research.[4][5] KYNA is recognized for its neuroprotective, anti-inflammatory, and anticancer properties.[1][2][4] This document provides detailed application notes and protocols for the use of KYNA in cell culture for researchers, scientists, and drug development professionals.
KYNA's mechanism of action is multifaceted, involving the modulation of several key signaling pathways. It is a well-known antagonist of ionotropic glutamate receptors and the alpha-7 nicotinic acetylcholine receptor.[2][6] Furthermore, it acts as a ligand for the G-protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR), which are involved in immune responses and inflammation.[2][7]
Data Presentation: Effects of Kynurenic Acid on Various Cell Lines
The following tables summarize the quantitative data on the effects of KYNA on different cell lines as reported in the literature.
Table 1: Anti-proliferative and Cytotoxic Effects of Kynurenic Acid on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Incubation Time | Assay | Reference |
| HT-29 | Colon Adenocarcinoma | Inhibition of proliferation | 1 mM | 96 hours | MTT Assay | [1] |
| AGS | Gastric Cancer | IC50 of ~250 µM | 0-300 µM | 24 hours | MTT Assay | [3] |
| MKN | Gastric Cancer | Concentration-dependent inhibition | 0-300 µM | 24 hours | MTT Assay | [3] |
| SNU | Gastric Cancer | Concentration-dependent inhibition | 0-300 µM | 24 hours | MTT Assay | [3] |
| B16 F10 | Melanoma | Cytotoxicity | IC50 values determined | 48 hours | Crystal Violet Staining | [8][9] |
| Caki-2 | Renal Cell Carcinoma | Antiproliferative and antimigrative | Not specified | Not specified | Not specified | [3] |
Table 2: Immunomodulatory Effects of Kynurenic Acid
| Cell Line | Cell Type | Effect | Concentration | Incubation Time | Assay | Reference |
| Murine Splenocytes | Immune Cells | Anti-inflammatory (in activated cells) | 0-5 mM | Not specified | ELISA, MTT Assay | [2] |
| Murine Splenocytes | Immune Cells | Immunostimulant (in resting cells, in vitro) | 0-5 mM | Not specified | ELISA, MTT Assay | [2] |
| Murine Splenocytes | Immune Cells | Immunosuppressive (in resting cells, ex vivo) | 2.5, 25, or 250 mg/l in drinking water | 7-14 days | ELISA, MTT Assay | [2] |
Table 3: Effects of Kynurenic Acid on Other Cell Types
| Cell Line | Cell Type | Effect | Concentration | Incubation Time | Assay | Reference |
| 10.014 pRSV-T | Corneal Epithelial Cells | Decreased metabolic activity, enhanced migration | 1-100 µM | 24 and 48 hours | MTT Assay, Transwell Migration | [4] |
| HC0597 | Conjunctival Epithelial Cells | Decreased metabolic activity and proliferation | 1-100 µM | 24 and 48 hours | MTT Assay, Neutral Red Assay | [4] |
| NIH/3T3 | Mouse Fibroblast | Lowered viability at high millimolar concentrations | Millimolar concentrations | Not specified | MTT, Neutral Red, LDH Assay | [10] |
| GMK | Green Monkey Kidney Cells | Elevated viability at micromolar concentrations | Micromolar concentrations | Not specified | MTT, Neutral Red, LDH Assay | [10] |
| CECC | Primary Chick Embryo Cells | Elevated viability at micromolar concentrations | Micromolar concentrations | Not specified | MTT, Neutral Red, LDH Assay | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving kynurenic acid.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from studies on gastric cancer and murine splenocytes.[2][3]
Objective: To determine the effect of kynurenic acid on the viability of cultured cells.
Materials:
-
Kynurenic acid (KYNA)
-
Cell line of interest (e.g., AGS, HT-29)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare a stock solution of KYNA. For example, dissolve KYNA in 1 N NaOH and then dilute with PBS.[11] Prepare serial dilutions of KYNA in complete culture medium to achieve the desired final concentrations (e.g., 0, 50, 100, 150, 200, 250, and 300 µM).[3]
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of KYNA. Include a vehicle control (medium with the same concentration of the solvent used to dissolve KYNA).
-
Incubate the plate for the desired period (e.g., 24, 48, or 96 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (0.5 mg/mL) to each well and incubate for 3 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Protocol 2: Wound Healing Assay for Cell Migration
This protocol is based on the methodology used to assess the effect of KYNA on AGS gastric cancer cell migration.[3]
Objective: To evaluate the effect of kynurenic acid on the migratory capacity of adherent cells.
Materials:
-
Kynurenic acid (KYNA)
-
Adherent cell line of interest (e.g., AGS)
-
Complete cell culture medium
-
6-well cell culture plates
-
Sterile 200 µL pipette tips
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow them to confluence.
-
Wound Creation: Create a linear scratch (wound) in the confluent cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh complete culture medium containing different concentrations of KYNA (e.g., 0, 150, 200, and 250 µM) to the wells.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours) using a microscope equipped with a camera.
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.
Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol is derived from a study on the apoptotic effects of KYNA on AGS cells.[3]
Objective: To quantify the induction of apoptosis by kynurenic acid.
Materials:
-
Kynurenic acid (KYNA)
-
Cell line of interest
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with various concentrations of KYNA (e.g., 0, 150, 200, and 250 µM) for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Visualizations
Kynurenic acid has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.
PI3K/Akt and MAPK Signaling Pathways
In colon cancer cells, KYNA has been demonstrated to inhibit the PI3K/Akt and MAPK signaling pathways by decreasing the phosphorylation of Akt, ERK1/2, and p38 kinases.[1]
Caption: Inhibition of PI3K/Akt and MAPK pathways by Kynurenic Acid.
Apoptosis Pathways
In gastric cancer cells, KYNA induces both the extrinsic and intrinsic apoptosis pathways.[3]
Caption: Induction of extrinsic and intrinsic apoptosis by Kynurenic Acid.
General Experimental Workflow
The following diagram illustrates a general workflow for studying the effects of kynurenic acid in cell culture.
Caption: General workflow for cell culture experiments with Kynurenic Acid.
Conclusion
4-oxo-1,4-dihydroquinoline-2-carboxylic acid (kynurenic acid) is a versatile molecule with significant potential for in vitro research in oncology, immunology, and neuroscience. The provided data and protocols offer a comprehensive starting point for investigators seeking to explore the cellular effects of this compound. As with any experimental work, it is crucial to optimize conditions for specific cell lines and research questions. Further investigation into the complex interactions of KYNA with various cellular pathways will undoubtedly continue to reveal its therapeutic and research potential.
References
- 1. Kynurenic acid inhibits colon cancer proliferation in vitro: effects on signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of kynurenic acid on the synthesis of selected cytokines by murine splenocytes – in vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Regulation of Kynurenic Acid-Induced Cell Apoptosis Pathways in AGS Cells [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro investigation of l-kynurenine, quinolinic acid, and kynurenic acid on B16 F10 melanoma cell cytotoxicity and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. researchgate.net [researchgate.net]
- 11. 4.1. Drugs [bio-protocol.org]
Application Notes and Protocols for the Resolution of Deuterated and Non-Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical separation and quantification of deuterated and non-deuterated compounds. The protocols are intended to guide researchers in developing and validating robust analytical methods for drug metabolism studies, pharmacokinetic analysis, and isotopic labeling experiments.
Introduction
The substitution of hydrogen with its stable isotope, deuterium (²H or D), is a strategy increasingly employed in drug discovery to enhance pharmacokinetic properties. This "deuteration" can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect, which can improve a drug's half-life and reduce the formation of toxic metabolites. Consequently, the ability to accurately separate and quantify deuterated compounds from their non-deuterated counterparts is crucial for preclinical and clinical development.
The primary analytical techniques for this purpose are liquid chromatography-mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography with ultraviolet detection (HPLC-UV). This document outlines detailed protocols for these techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of Deuterated Drugs in Biological Matrices
LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity. Deuterated analogs of the analyte are often used as internal standards to ensure accurate quantification.
Experimental Workflow
The general workflow for LC-MS/MS analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Protocol: Quantification of a Deuterated Drug Candidate in Human Plasma
This protocol is a representative example for the quantification of a deuterated drug and its non-deuterated analog in human plasma.
a. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the deuterated internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute at high speed.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 20% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | Analyte-specific (e.g., Non-deuterated: m/z 350 -> 150; Deuterated: m/z 353 -> 153) |
c. Quantitative Data Summary
The following table provides an example of calibration curve data for the quantification of a non-deuterated analyte using its deuterated internal standard.
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 510,000 | 0.003 |
| 5 | 7,850 | 525,000 | 0.015 |
| 10 | 16,200 | 515,000 | 0.031 |
| 50 | 85,100 | 530,000 | 0.161 |
| 100 | 175,000 | 520,000 | 0.337 |
| 500 | 890,000 | 528,000 | 1.686 |
| 1000 | 1,810,000 | 519,000 | 3.487 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity and Separation
GC-MS is a powerful technique for the separation of volatile and semi-volatile compounds. It is particularly useful for assessing the isotopic purity of deuterated compounds and for resolving isotopologues.
Logical Relationship in GC-MS Analysis
The separation in GC is based on the compound's volatility and interaction with the stationary phase. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio.
Detailed Protocol: Isotopic Separation of a Deuterated Compound
This protocol provides a general method for the separation of a deuterated compound from its non-deuterated analog using GC-MS.
a. Sample Preparation
-
Dissolve the sample mixture (deuterated and non-deuterated) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If necessary, derivatize the analytes to increase their volatility (e.g., silylation for compounds with active hydrogens).
-
Transfer the solution to a GC autosampler vial.
b. GC-MS Conditions
| Parameter | Setting |
| Gas Chromatography | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | 50°C for 1 min, then ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-500 |
c. Quantitative Data Summary: Retention Time Comparison
Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in GC due to the "inverse isotope effect".[1] The following table illustrates this effect for a hypothetical compound.
| Compound | Retention Time (min) |
| Non-deuterated Analyte | 12.58 |
| Deuterated Analyte (d3) | 12.52 |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible technique that can be used for the separation and quantification of deuterated and non-deuterated compounds, provided the analytes have a suitable chromophore for UV detection.
Experimental Workflow
The workflow for HPLC-UV analysis is similar to LC-MS/MS but with a different detection method.
Detailed Protocol: Separation of a Deuterated Compound by HPLC-UV
This protocol outlines a general method for the separation of a deuterated compound from its non-deuterated form.
a. Sample Preparation
-
Prepare a stock solution of the mixture of deuterated and non-deuterated compounds in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b. HPLC-UV Conditions
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of water and acetonitrile (e.g., 60:40 acetonitrile:water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | Wavelength of maximum absorbance for the analyte (e.g., 254 nm) |
c. Quantitative Data Summary: Resolution of Deuterated and Non-deuterated Peaks
The separation of deuterated and non-deuterated compounds by HPLC can be challenging due to their similar chemical properties. However, with optimized conditions, baseline separation can often be achieved.
| Compound | Retention Time (min) | Peak Area |
| Non-deuterated Analyte | 8.32 | 1,250,000 |
| Deuterated Analyte (d3) | 8.21 | 1,235,000 |
Disclaimer: These protocols are intended as a general guide. Specific parameters will need to be optimized for each unique analyte and matrix. Method validation should always be performed to ensure accuracy, precision, and reliability of the results.
References
Application Notes and Protocols: In Vitro Efficacy Testing of Kynurenic Acid Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kynurenic acid (KYNA), a metabolite of the tryptophan catabolism pathway, is an endogenous neuromodulator with a broad spectrum of biological activities.[1][2] It is a well-documented antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[3][4] Notably, KYNA exhibits a higher affinity for the glycine co-agonist site on the NMDA receptor.[3][5] Beyond its influence on excitatory neurotransmission, KYNA also interacts with the G-protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AHR), contributing to its immunomodulatory and anti-inflammatory properties.[4][6][7]
The therapeutic potential of KYNA in neurological and inflammatory disorders is significant; however, its limited ability to cross the blood-brain barrier restricts its clinical utility.[8] This has spurred the development of novel KYNA analogs with improved pharmacokinetic profiles and enhanced efficacy.[1][8] This document provides detailed protocols for a panel of in vitro assays designed to characterize and evaluate the efficacy of these kynurenic acid analogs. The described assays will enable the assessment of their receptor binding affinity, impact on cell viability and proliferation, and anti-inflammatory potential.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of kynurenic acid and a generalized workflow for the in vitro assays described in this document.
Caption: Kynurenic Acid Analog Signaling Pathway.
Caption: General Experimental Workflow for In Vitro Testing.
Data Presentation
The following tables summarize quantitative data for kynurenic acid and its analogs from various in vitro studies.
Table 1: NMDA Receptor Binding Affinity of Kynurenic Acid Analogs
| Compound | Assay Type | Preparation | IC50 (nM) | pKi | Reference |
| 5,7-diBr-KYNA | [3H]Glycine Binding | Rat Cortex/Hippocampus P2 Membranes | - | 7.2 | [5] |
| 5,7-diCl-KYNA | [3H]Glycine Binding | Rat Cortex/Hippocampus P2 Membranes | - | - | [5] |
| 5-I,7-Cl-KYNA | [3H]Glycine Binding | Rat Cortex/Hippocampus P2 Membranes | 29 | - | [5] |
| L-689,560 | [3H]Glycine Binding | Rat Cortex/Hippocampus P2 Membranes | - | 7.98 | [5] |
Table 2: Effects of Kynurenic Acid Analogs on Cell Viability and Proliferation
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| KYNA | Human Corneal Epithelial Cells (pRSV-T) | Neutral Red | 1-100 µM | No effect on viability after 24h and 48h. | [9] |
| KYNA | Human Conjunctival Cells (HC0597) | Neutral Red | 1-100 µM | Significant transient reduction in viability at 24h. | [9] |
| KYNA | Gastric Cancer Cells (AGS) | MTT | 0-300 µM | Concentration-dependent inhibition of viability (IC50 ≈ 250 µM). | [10] |
| KYNA | Gastric Cancer Cells (AGS) | Wound Healing | 150-250 µM | Concentration-dependent inhibition of cell migration. | [10] |
| KYNA | Gastric Cancer Cells (AGS) | Colony Formation | 150-250 µM | Concentration-dependent inhibition of proliferation. | [10] |
| SZR-72 | Pancreatic Acinar Cells | Propidium Iodide | 250 µM | Significantly reduced L-ornithine-induced toxicity. | [11] |
Table 3: Anti-inflammatory Effects of Kynurenic Acid Analogs
| Compound | Cell Type/System | Inflammatory Stimulus | Measured Marker | Concentration | Effect | Reference |
| KYNA | Microglia-enriched Cultures | Lipopolysaccharide (LPS) | CXCL10 | 1 µM | Reduced LPS-induced CXCL10 levels. | [12] |
| SZR104 | Microglia-enriched Cultures | Lipopolysaccharide (LPS) | CXCL10 | 1 µM | Reduced LPS-induced CXCL10 levels. | [12] |
| SZR-72 | RA Patient Whole Blood | Staphylococcus aureus | TNF-α | 500 µM | Attenuated induced TNF-α production. | [7] |
| SZR-72 | RA Patient Whole Blood | Staphylococcus aureus | Calprotectin (S100A8/9) | 500 µM | Attenuated induced Calprotectin production. | [7] |
| SZR-72 | RA Patient Whole Blood | Staphylococcus aureus | EN-RAGE (S100A12) | 500 µM | Attenuated induced EN-RAGE production. | [7] |
Experimental Protocols
Protocol 1: NMDA Receptor Binding Assay ([³H]Glycine Competition)
This protocol is adapted from methodologies used to assess the affinity of KYNA analogs for the glycine binding site on the NMDA receptor.[5]
Objective: To determine the binding affinity (IC50, Ki) of KYNA analogs by measuring their ability to displace the radioligand [³H]glycine from its binding site on the NMDA receptor in rat brain membrane preparations.
Materials:
-
Rat cortex/hippocampus tissue
-
[³H]Glycine (specific activity ~40-60 Ci/mmol)
-
Kynurenic acid analogs (test compounds)
-
Glycine (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge (refrigerated)
-
Scintillation counter and vials
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
Procedure:
-
Membrane Preparation:
-
Dissect cortex and hippocampus from rat brains on ice.
-
Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 membrane fraction) in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store aliquots at -80°C.
-
-
Binding Assay:
-
Prepare assay tubes with a final volume of 500 µL containing:
-
50 mM Tris-HCl buffer (pH 7.4)
-
A fixed concentration of [³H]Glycine (e.g., 10 nM)
-
Varying concentrations of the KYNA analog (e.g., 1 nM to 1 mM)
-
Rat cortical membrane preparation (50-100 µg of protein)
-
-
For total binding, omit the KYNA analog.
-
For non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM).
-
Incubate the tubes at 4°C for 30 minutes.
-
-
Filtration and Measurement:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in buffer.
-
Wash the filters three times with 4 mL of ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]glycine binding against the log concentration of the KYNA analog.
-
Determine the IC50 value (the concentration of analog that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell Viability and Proliferation Assays
These protocols are based on common methods to assess the cytotoxic or cytostatic effects of KYNA analogs.[9][10]
A. MTT Assay for Metabolic Activity/Viability
Objective: To assess cell viability by measuring the metabolic activity of cells, specifically the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases.
Materials:
-
Selected cell line (e.g., AGS human gastric cancer cells, H9C2 cells)[10][13]
-
Complete cell culture medium (e.g., RPMI with 10% FBS)
-
KYNA analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of KYNA analogs (e.g., 0-300 µM) for a specified duration (e.g., 24 or 48 hours).[10] Include a vehicle control (e.g., DMSO at <0.1%).
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot cell viability against analog concentration to determine the IC50 value.
B. Wound Healing (Scratch) Assay for Cell Migration
Objective: To evaluate the effect of KYNA analogs on cell migration, a key process in proliferation and wound repair.
Materials:
-
Selected cell line (e.g., AGS cells, human keratinocytes)[10]
-
Complete cell culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in plates and grow to 90-100% confluence.
-
Create "Wound": Gently and evenly scratch the cell monolayer with a sterile pipette tip to create a cell-free gap.
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing various concentrations of the KYNA analog.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: Anti-inflammatory Assay (LPS-stimulated Cytokine Release)
This protocol is based on methods used to assess the immunomodulatory effects of KYNA analogs in vitro.[7][12]
Objective: To determine the ability of KYNA analogs to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, CXCL10) from immune cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Microglia-enriched cultures, peripheral blood mononuclear cells (PBMCs), or a monocyte cell line (e.g., U-937).[12][14]
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
KYNA analogs
-
ELISA kits for the target cytokine (e.g., human TNF-α)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the KYNA analog for a specified time (e.g., 30 minutes to 2 hours).[7]
-
Inflammatory Challenge: Add LPS to the wells to a final concentration known to induce a robust cytokine response (e.g., 20 ng/mL for microglia, higher for PBMCs).[12] Include control wells (no treatment, analog only, LPS only).
-
Incubation: Incubate the plate for a suitable period to allow for cytokine production (e.g., 18-24 hours).[7]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by the KYNA analog compared to the LPS-only control. Plot the inhibition against the analog concentration to determine the IC50 value.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kynurenic Acid Analog Attenuates the Production of Tumor Necrosis Factor-α, Calgranulins (S100A 8/9 and S100A 12), and the Secretion of HNP1–3 and Stimulates the Production of Tumor Necrosis Factor-Stimulated Gene-6 in Whole Blood Cultures of Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel kynurenic acid analogue: a comparison with kynurenic acid. An in vitro electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Kynurenic Acid and Its Analogue SZR-72 Ameliorate the Severity of Experimental Acute Necrotizing Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kynurenic Acid: A Novel Player in Cardioprotection against Myocardial Ischemia/Reperfusion Injuries [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid (Kynurenic Acid) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-oxo-1,4-dihydroquinoline-2-carboxylic acid, more commonly known as Kynurenic Acid (KYNA), is a neuroactive metabolite of the tryptophan catabolism via the kynurenine pathway. It is recognized for its role as an endogenous antagonist of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, and as an agonist for the G-protein coupled receptor 35 (GPR35). These properties make KYNA a compound of significant interest in neuroscience, immunology, and pharmacology research, particularly in studies related to neurodegenerative diseases, psychiatric disorders, and inflammatory conditions.
This document provides detailed application notes and protocols for the preparation and administration of KYNA in animal studies, aimed at ensuring reproducible and reliable experimental outcomes.
Physicochemical Properties and Solubility
KYNA is a yellow, solid crystalline substance. Its solubility is a critical factor in the preparation of dosing solutions for animal administration.
Table 1: Solubility of Kynurenic Acid
| Solvent | Solubility | Notes |
| Water | Poorly soluble at neutral pH. Solubility increases at higher pH. | |
| 0.1 N NaOH | Soluble | Forms the sodium salt of KYNA, which is more water-soluble. |
| Dimethyl sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions. |
| Saline (0.9% NaCl) | Poorly soluble | Can be used as a vehicle for suspensions or with a co-solvent. |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | Similar to saline. |
Recommended Vehicles for Administration
The choice of vehicle is dependent on the route of administration and the desired concentration of KYNA.
Table 2: Recommended Vehicles for Different Administration Routes
| Route of Administration | Recommended Vehicle | Preparation Notes |
| Oral (p.o.) | 0.5% - 2% Methylcellulose or Carboxymethylcellulose (CMC) in water | Forms a homogenous suspension. KYNA should be finely milled. |
| Water with pH adjustment | Dissolve KYNA in a small amount of 0.1 N NaOH and then dilute with water, adjusting the final pH to near neutral if possible. | |
| Intraperitoneal (i.p.) | Saline (0.9% NaCl) with a small amount of DMSO (e.g., <5%) and/or Tween 80 (e.g., <1%) | First dissolve KYNA in DMSO, then add Tween 80, and finally bring to volume with saline. Vortex thoroughly. |
| PBS with pH adjustment | Similar to the preparation with water, dissolve in a small amount of NaOH and dilute with PBS, adjusting the final pH. | |
| Intravenous (i.v.) | Saline (0.9% NaCl) with pH adjustment | Dissolve KYNA in a minimal amount of 0.1 N NaOH and dilute with saline. The final pH should be adjusted to be as close to physiological pH as possible to avoid precipitation and irritation. Filter sterilize before use. |
| In vitro (e.g., brain slices) | Artificial cerebrospinal fluid (aCSF) | KYNA can be dissolved directly in aCSF, potentially with gentle warming and sonication. For higher concentrations, a stock solution in DMSO or NaOH can be prepared and then diluted in aCSF. |
Experimental Protocols
Protocol 1: Preparation of KYNA for Oral Administration (Suspension)
Materials:
-
4-oxo-1,4-dihydroquinoline-2-carboxylic acid (KYNA) powder
-
0.5% (w/v) Methylcellulose (or CMC) in sterile water
-
Mortar and pestle
-
Spatula
-
Balance
-
Graduated cylinder
-
Stir plate and stir bar
-
Appropriate gavage needles and syringes
Procedure:
-
Calculate the required amount of KYNA and vehicle. For example, to prepare a 10 mg/mL suspension for a 10 mL final volume, weigh 100 mg of KYNA.
-
Triturate the KYNA powder. Place the weighed KYNA powder in a mortar and grind it to a fine, uniform powder using a pestle. This increases the surface area and aids in creating a stable suspension.
-
Prepare the vehicle. Prepare a 0.5% methylcellulose solution by slowly adding the powder to stirring water.
-
Form a paste. Add a small volume of the 0.5% methylcellulose solution to the finely ground KYNA powder in the mortar to form a smooth paste.
-
Dilute to the final volume. Gradually add the remaining vehicle to the paste while continuously stirring. Transfer the suspension to a beaker with a stir bar.
-
Homogenize the suspension. Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.
-
Administer to the animal. Use an appropriate size gavage needle for the animal model (e.g., 20-22 gauge for mice). Ensure the suspension is well-mixed before drawing each dose. The typical oral gavage volume for mice is 5-10 mL/kg.
Protocol 2: Preparation of KYNA for Intraperitoneal Injection (Solution)
Materials:
-
4-oxo-1,4-dihydroquinoline-2-carboxylic acid (KYNA) powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile 0.9% Saline
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Calculate the required amounts. For a final concentration of 5 mg/mL in a 10 mL volume, weigh 50 mg of KYNA.
-
Dissolve KYNA in DMSO. Add a small volume of DMSO (e.g., 0.5 mL for a 10 mL final volume, resulting in 5% DMSO) to the KYNA powder and vortex until fully dissolved.
-
Add a surfactant. Add a small volume of Tween 80 (e.g., 0.1 mL for a 10 mL final volume, resulting in 1% Tween 80) to the DMSO-KYNA solution and vortex to mix.
-
Dilute with saline. Slowly add the sterile saline to the mixture while vortexing to prevent precipitation. Bring the solution to the final desired volume.
-
Administer to the animal. Use an appropriate needle size for intraperitoneal injection. The typical injection volume for mice is 5-10 mL/kg.
Quantitative Data from Animal Studies
The following tables summarize dosages and pharmacokinetic parameters of KYNA reported in various animal studies.
Table 3: Reported Dosages of Kynurenic Acid in Animal Studies
| Animal Model | Route of Administration | Dosage | Research Context | Reference |
| Mice | Oral (in drinking water) | 2.5, 25, or 250 mg/L | Assessment of toxicity | [1] |
| Mice | Oral (gavage) | 50 mg/kg/day | Bioavailability study with cyclodextrin complex | |
| Mice | Intraperitoneal (i.p.) | 0.05 - 3.17 mmol/kg | Tissue distribution study | [2] |
| Rats | Intraperitoneal (i.p.) | 100 mg/kg (of L-Tryptophan) | Study of KYNA production | [3][4] |
| Rats | In vivo microdialysis | 100 µM (local perfusion) | Study of KYNA formation in the cerebellum | [5] |
Table 4: Pharmacokinetic Parameters of Kynurenic Acid in Rodents
| Animal Model | Route of Administration | Dose | Cmax | Tmax | Half-life (t½) | Bioavailability | Reference |
| Mice | Intraperitoneal (i.p.) | 0.05 mmol/kg | ~0.26 nmol/g (brain) | 60-180 min | Not Reported | Not Reported | [2] |
| Rats | Intraperitoneal (i.p.) | 100 mg/kg (L-Trp) | ~2-fold increase in striatal KYNA | ~120 min | Not Reported | Not Reported | [4] |
Note: Pharmacokinetic data for KYNA is limited and can be influenced by the precursor administered (e.g., Tryptophan or Kynurenine).
Signaling Pathways and Experimental Workflows
Kynurenic Acid Signaling Pathways
KYNA primarily exerts its biological effects through two main signaling pathways: as an antagonist of the NMDA receptor and as an agonist of the GPR35 receptor.
Caption: Signaling pathways of Kynurenic Acid.
Experimental Workflow for In Vivo Administration and Analysis
The following diagram illustrates a general workflow for an in vivo study involving the administration of KYNA.
Caption: General workflow for in vivo KYNA studies.
Safety and Toxicity
A study involving the administration of KYNA in the drinking water of rodents at concentrations of 25 or 250 mg/L for up to 21 days showed no evidence of toxicity, with no effects on body weight gain or blood counts.[1] In vitro studies have indicated that KYNA may reduce cell viability at high millimolar concentrations.[1]
Disclaimer: This document is intended for research purposes only. The provided protocols are general guidelines and may require optimization based on the specific experimental design, animal model, and research question. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 2. Kynurenic acid distribution into brain and peripheral tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in the plasma concentrations of D-kynurenine and kynurenic acid in rats after intraperitoneal administration of tryptophan enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study on kynurenic acid production in the rat striatum by tryptophan enantiomers: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-Based Models for Studying Blood-Brain Barrier Permeability of Kynurenic Acid Analogs
For: Researchers, scientists, and drug development professionals.
Abstract
Kynurenic acid (KYNA), an endogenous metabolite of tryptophan, is a neuroprotective agent that acts as an antagonist at ionotropic glutamate and α7 nicotinic acetylcholine receptors.[1][2][3] However, its therapeutic potential for neurological disorders is severely limited by its poor penetration of the blood-brain barrier (BBB).[1][2][4] This has driven the development of KYNA analogs with improved BBB permeability. This document provides detailed protocols for utilizing cell-based in vitro models to assess the BBB permeability and potential cytotoxicity of novel kynurenic acid analogs, enabling the selection of promising candidates for further preclinical development.
Introduction to Cell-Based BBB Models
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. To evaluate the potential of KYNA analogs to cross this barrier, various in vitro models have been developed. These models range from simple monocultures of brain endothelial cells to complex co-culture systems that more closely mimic the in vivo neurovascular unit.
A widely used and effective approach is the Transwell assay, which utilizes a permeable membrane to separate an apical (blood side) and a basolateral (brain side) chamber.[5] Brain endothelial cells are cultured on this membrane, forming a monolayer with tight junctions that simulate the BBB.[5] Co-culturing endothelial cells with astrocytes and/or pericytes can further enhance the barrier properties, leading to higher transendothelial electrical resistance (TEER) values, which is a key indicator of barrier integrity.[5][6]
For high-throughput screening, cell lines like Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (MDR1-MDCKII) are also employed.[7][8][9] These cells express high levels of P-glycoprotein, a major efflux transporter at the BBB, making them a valuable tool for identifying compounds that are substrates for this transporter.
Key Experimental Protocols
Protocol for In Vitro BBB Permeability Assay (Transwell Model)
This protocol describes the measurement of the apparent permeability coefficient (Papp) of KYNA analogs across a cell monolayer.
Materials:
-
Transwell® inserts (e.g., 0.4 µm pore size, polycarbonate membrane) for 24-well plates
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or other suitable brain endothelial cell line (e.g., GP8 rat brain endothelial cells)[10][11]
-
Astrocyte and Pericyte cell lines (for co-culture models)
-
Cell culture medium and supplements
-
Type I rat tail collagen or other suitable coating matrix
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
KYNA analogs and control compounds (e.g., sodium fluorescein for low permeability, propranolol for high permeability)
Methodology:
-
Coating Transwell Inserts: Coat the apical side of the Transwell inserts with 50 µL of type I rat tail collagen (180 µg/mL in 70% ethanol). Allow to dry overnight under UV light in a sterile hood. Wash twice with PBS before cell seeding.[11]
-
Cell Seeding (Co-culture model):
-
Seed astrocytes (e.g., 3 x 10⁴ cells/well) on the basolateral side of the insert by inverting the insert. Allow cells to adhere for at least 4 hours.[11]
-
Place the insert in the 24-well plate containing culture medium.
-
Seed endothelial cells (e.g., 1 x 10⁵ hCMEC/D3 cells/well) into the apical chamber of the insert.[11]
-
Culture for 14-17 days to allow for differentiation and barrier formation. Monitor barrier integrity by measuring TEER.
-
-
Permeability Assay:
-
On the day of the experiment, wash the cell monolayer twice with pre-warmed transport buffer (e.g., HBSS).
-
Add fresh transport buffer to the basolateral (acceptor) chamber.
-
Add the KYNA analog solution (e.g., 20 µM in transport buffer) to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the acceptor chamber and immediately replace with an equal volume of fresh, pre-warmed transport buffer.[11]
-
A sample from the donor chamber should be taken at the beginning and end of the experiment to confirm the initial concentration and stability of the compound.
-
-
Quantification: Analyze the concentration of the KYNA analog in the collected samples using a validated LC-MS/MS or HPLC method.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (µmol/s), representing the rate of appearance of the compound in the acceptor chamber.
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³).
-
Protocol for Cytotoxicity Assessment
This protocol outlines methods to evaluate the potential toxicity of KYNA analogs on brain endothelial cells.
Materials:
-
Brain endothelial cells (e.g., hCMEC/D3)
-
96-well cell culture plates
-
KYNA analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Neutral Red solution
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
Methodology:
-
Cell Seeding: Seed brain endothelial cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the KYNA analogs for a specified period (e.g., 24, 48 hours). Include a vehicle control and a positive control for cytotoxicity.
-
Cytotoxicity Assays:
-
MTT Assay (Measures metabolic activity):
-
After treatment, add MTT solution to each well and incubate.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength. A decrease in absorbance indicates reduced cell viability.[13]
-
-
Neutral Red Uptake Assay (Measures lysosomal integrity):
-
After treatment, incubate cells with Neutral Red solution.
-
Wash the cells and then extract the dye.
-
Measure the absorbance. A decrease in absorbance indicates cell death.[13]
-
-
LDH Assay (Measures membrane integrity):
-
After treatment, collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions. An increase in LDH in the supernatant indicates cell lysis.[13]
-
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability) for each analog.
Data Presentation
The following tables summarize permeability data for various kynurenic acid analogs from published studies.
Table 1: Permeability Coefficients (Papp) of Kynurenic Acid Analogs in an In Vitro BBB Model.
| Compound | Papp (x 10⁻⁶ cm/s) | Cell Model | Reference |
| Sodium Fluorescein | ~0.5 | Primary porcine brain endothelial cells | [1] |
| KYNA | Low/Negligible | Various | [1][2][4] |
| SZR-101 | ~1.0 | Primary porcine brain endothelial cells | [1] |
| SZR-104 | ~4.5 | Primary porcine brain endothelial cells | [1] |
| SZR-105 | ~4.2 | Primary porcine brain endothelial cells | [1] |
| SZR-106 | ~1.5 | Primary porcine brain endothelial cells | [1] |
| SZR-107 | ~0.8 | Primary porcine brain endothelial cells | [1] |
Table 2: Permeability Classification of Multifunctional KYNA Analogs in an MDR1-MDCKII Cell Model.
| Compound | Permeability Classification | Reference |
| 3b | Low | [7][8][9] |
| 5b | High | [7][8][9] |
| 5c | High | [7][8][9] |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SZR-104, a Novel Kynurenic Acid Analogue with High Permeability through the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro blood-brain barrier models from different species: an overview on permeability associated with drug delivery [jcps.bjmu.edu.cn]
- 7. research.monash.edu [research.monash.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 12. researchgate.net [researchgate.net]
- 13. On the toxicity of kynurenic acid in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthetic yield of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the Gould-Jacobs synthesis of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid is low. What are the common causes and how can I improve it?
A1: Low yield in the Gould-Jacobs synthesis can stem from several factors throughout the two-step process: the initial condensation to form diethyl (anilinomethylene)malonate and the subsequent thermal cyclization, followed by hydrolysis.
-
Incomplete Condensation: The initial reaction between aniline and diethyl ethoxymethylenemalonate is crucial. Ensure freshly distilled aniline is used to avoid side reactions from impurities. The reaction is typically heated on a steam bath for a couple of hours, followed by removal of the ethanol byproduct under vacuum to drive the reaction to completion.[1]
-
Suboptimal Cyclization Temperature: The thermal cyclization of diethyl (anilinomethylene)malonate requires high temperatures, often around 240-250 °C.[2] However, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of side products. It is critical to carefully control the temperature and reaction time. Microwave-assisted synthesis can sometimes offer better control and improved yields by allowing for rapid heating to high temperatures for shorter durations.
-
Inefficient Hydrolysis: The final step of hydrolyzing the ethyl ester to the carboxylic acid can also impact the yield. Incomplete hydrolysis will result in a mixture of product and starting material, complicating purification. Using a sufficient excess of a strong base like sodium hydroxide and ensuring the reaction goes to completion (typically by heating under reflux for several hours) is important.[3]
Q2: I am observing significant impurity formation during the synthesis. What are the likely side products and how can I minimize them?
A2: Impurity formation is a common issue, particularly during the high-temperature cyclization step of the Gould-Jacobs reaction.
-
Decarboxylation: At very high temperatures, the desired product can undergo decarboxylation, leading to the formation of 4-hydroxyquinoline.[4] Optimizing the cyclization temperature and time is key to minimizing this side product.
-
Regioisomer Formation: If you are using a substituted aniline, cyclization can occur at two different positions, leading to a mixture of regioisomers. The regioselectivity is influenced by both steric and electronic factors of the substituent on the aniline ring.[5] Careful consideration of the aniline starting material is necessary to avoid this issue.
-
4-Ethoxyquinoline Formation: In some cases, the formation of 4-ethoxyquinoline byproducts has been reported, potentially due to the presence of residual ethanol or ethoxide ions during the reaction.[6] Ensuring complete removal of ethanol after the initial condensation step can help mitigate this.
Q3: What are some alternative synthetic routes to the Gould-Jacobs reaction for preparing 4-oxo-1,4-dihydroquinoline-2-carboxylic acid?
A3: Besides the Gould-Jacobs synthesis, other methods like the Conrad-Limpach-Knorr and the Pfitzinger reactions can be employed.
-
Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester. The choice of reaction conditions (acidic vs. basic) can influence the regioselectivity of the final product.
-
Pfitzinger Reaction: This reaction utilizes isatin and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. The reaction proceeds through the hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound.
These alternative routes can be advantageous depending on the availability of starting materials and the desired substitution pattern on the quinoline ring.
Data on Reaction Parameters
Optimizing reaction conditions is critical for maximizing the yield of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid. The following tables provide a summary of how key parameters can influence the reaction outcome, based on studies of similar quinolone syntheses.
Table 1: Effect of Temperature and Time on Gould-Jacobs Cyclization Yield (Microwave Synthesis of a 3-acetyl-4-hydroxyquinoline derivative)
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 250 | 10 | 32 |
| 2 | 250 | 20 | 35 |
| 3 | 300 | 2 | 37 |
| 4 | 300 | 5 | 47 |
| 5 | 300 | 10 | 28 |
Note: This data is for a related compound and serves as a general guideline. Optimization for the synthesis of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid is recommended.
Experimental Protocols
Gould-Jacobs Synthesis of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid
This synthesis is a two-step process followed by hydrolysis.
Step 1: Synthesis of Diethyl (anilinomethylene)malonate
-
In a round-bottom flask, combine freshly distilled aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture on a steam bath for 2 hours.
-
Remove the ethanol formed during the reaction under reduced pressure. The product, diethyl (anilinomethylene)malonate, should solidify upon cooling.
Step 2: Cyclization to Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate
-
In a suitable high-boiling point solvent such as diphenyl ether, dissolve the diethyl (anilinomethylene)malonate from Step 1.
-
Heat the solution to approximately 240-250 °C. The cyclization reaction will occur, leading to the formation of ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, cool the mixture and purify the product, for example, by recrystallization.
Step 3: Hydrolysis to 4-oxo-1,4-dihydroquinoline-2-carboxylic acid
-
Suspend ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate in a 2N sodium hydroxide solution.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Acidify the filtrate to a pH of approximately 4 with 2N hydrochloric acid.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with deionized water and dry under vacuum to yield 4-oxo-1,4-dihydroquinoline-2-carboxylic acid as a solid.[3]
Visualizations
Signaling Pathways and Workflows
References
- 1. prepchem.com [prepchem.com]
- 2. CGS-9896-药物合成数据库 [drugfuture.com]
- 3. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of kynurenic acid in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving kynurenic acid (KYNA) in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my kynurenic acid not dissolving in my aqueous buffer (e.g., PBS, aCSF)?
A1: Kynurenic acid has limited solubility in neutral aqueous solutions due to its chemical structure.[1] At neutral pH, the carboxylic acid group is only partially ionized, leading to poor dissolution. Factors such as temperature and the specific buffer composition can also influence solubility.
Q2: What are the recommended solvents for dissolving kynurenic acid?
A2: For stock solutions, dimethyl sulfoxide (DMSO) and sodium hydroxide (NaOH) solutions are commonly used.[2] KYNA is soluble in DMSO at concentrations up to 75 mM and in 0.1 M NaOH at up to 50 mg/ml.[3] For final experimental concentrations in aqueous buffers, it is crucial to first prepare a concentrated stock solution in a suitable solvent and then dilute it into the aqueous buffer.
Q3: Can I dissolve kynurenic acid directly in water?
A3: Kynurenic acid is only sparingly soluble in water at room temperature. Its solubility in water increases with temperature, reaching approximately 0.9% (w/v) at 100°C. However, for most experimental applications requiring physiological temperatures, direct dissolution in water to achieve high concentrations is not feasible.
Q4: I've prepared a stock solution in NaOH. How do I adjust the pH of my final working solution?
A4: After diluting your NaOH-based KYNA stock solution into your aqueous buffer, it is essential to measure and adjust the pH of the final solution using an appropriate acid (e.g., HCl) to match your experimental requirements. This step is critical to avoid pH-induced artifacts in your experiments.
Q5: Is the sodium salt of kynurenic acid more soluble?
A5: Yes, the sodium salt of kynurenic acid is significantly more soluble in aqueous solutions than the free acid form.[4] Using the sodium salt can be a straightforward way to overcome solubility issues.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Kynurenic acid precipitates out of solution after dilution from a stock. | The concentration of KYNA in the final aqueous buffer exceeds its solubility limit at that pH and temperature. The final concentration of the co-solvent (e.g., DMSO) may be too low to maintain solubility. | - Lower the final concentration of KYNA. - Increase the final concentration of the co-solvent (ensure it is within the tolerated limits for your experimental system, typically <1% DMSO).[4] - Use the sodium salt of kynurenic acid for better aqueous solubility.[4] |
| The pH of my final solution is too high after adding the NaOH-based KYNA stock. | The alkalinity of the NaOH stock solution has raised the pH of the final buffer. | Back-titrate the final solution to the desired pH using a suitable acid (e.g., HCl). Prepare a fresh solution and use a lower concentration of NaOH for the stock, if possible. |
| I am observing unexpected biological effects in my control group. | The solvent (e.g., DMSO, NaOH) used to dissolve KYNA may be causing off-target effects at the concentration used. | Run a vehicle control experiment containing the same final concentration of the solvent as your experimental group to account for any solvent-induced effects.[4] |
Quantitative Solubility Data
| Solvent | Concentration | Reference |
| Water (100°C) | ~0.9% (w/v) or ~47.5 mM | |
| 0.1 N NaOH | 4 mg/ml | |
| 0.1 M NaOH | 50 mg/ml | [3] |
| 1 N NaOH | Up to 0.5 M | [5] |
| DMSO | 5 mg/ml | [6] |
| DMSO | 75 mM | [3] |
Experimental Protocols
Protocol 1: Preparation of a Kynurenic Acid Stock Solution using NaOH
-
Weigh out the desired amount of kynurenic acid powder.
-
Prepare a 0.1 N to 1 N NaOH solution.
-
Slowly add the kynurenic acid powder to the NaOH solution while stirring.
-
Gently warm the solution and/or sonicate if necessary to aid dissolution.[4]
-
Once fully dissolved, the stock solution can be stored at 4°C for several days.[6]
-
When preparing the working solution, dilute the stock into your aqueous buffer and adjust the final pH.
Protocol 2: Preparation of a Kynurenic Acid Stock Solution using DMSO
-
Weigh out the desired amount of kynurenic acid powder.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration.
-
Vortex and gently warm the solution (e.g., in a 60-70°C water bath) to facilitate dissolution.[7][8]
-
Ensure the stock solution is clear before use.
-
When preparing the working solution, dilute the DMSO stock into your aqueous buffer. Ensure the final DMSO concentration is below the tolerance level of your experimental system (typically <1%).[4]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. KYNURENIC ACID CAS#: 492-27-3 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Kynurenic Acid Induces Impairment of Oligodendrocyte Viability: On the Role of Glutamatergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
Technical Support Center: Stability of Deuterated Kynurenic Acid (d-KYNA) in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterated kynurenic acid (d-KYNA) in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with deuterated kynurenic acid (d-KYNA) as an internal standard?
A1: The primary stability concerns for d-KYNA in biological matrices fall into two main categories:
-
Chemical and Metabolic Stability: Like the non-deuterated (native) kynurenic acid, d-KYNA can be susceptible to degradation depending on the storage conditions, matrix components, and enzymatic activity.
-
Isotopic Stability (Hydrogen-Deuterium Back-Exchange): This is a specific concern for deuterated standards. It involves the exchange of deuterium atoms on the d-KYNA molecule with hydrogen atoms from the surrounding solvent (e.g., water in the biological matrix or during sample preparation). While the deuterium atoms on an aromatic ring are generally stable, harsh pH or temperature conditions during sample processing could potentially facilitate this exchange, leading to a change in the mass of the internal standard and compromising the accuracy of quantification.
Q2: Where is the deuterium label on d-KYNA typically located, and does this affect its stability?
A2: Commercially available d-KYNA often has deuterium atoms on the aromatic ring. This is a chemically stable position under typical bioanalytical conditions. H/D back-exchange from an aromatic ring is generally not a significant issue under physiological pH and common sample preparation conditions. However, it is crucial to verify this during method development.
Q3: What are the recommended storage conditions for stock solutions of d-KYNA?
A3: Stock solutions of d-KYNA are typically prepared in solvents like methanol or DMSO. It is recommended to store these stock solutions at -20°C or -80°C in tightly sealed containers to prevent evaporation and degradation. One study indicated that stock solutions of kynurenine pathway metabolites, including stable isotope-labeled standards, were stable for at least one month when stored at -20°C or -80°C[1].
Q4: How should I assess the stability of d-KYNA in my specific biological matrix?
A4: The stability of d-KYNA should be thoroughly evaluated during your bioanalytical method validation, following guidelines from regulatory bodies like the FDA. This involves conducting a series of stability tests on quality control (QC) samples prepared in the same biological matrix as your study samples. The key stability assessments include:
-
Freeze-Thaw Stability: Assesses the stability of d-KYNA after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Evaluates the stability of d-KYNA in the matrix at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: Determines the stability of d-KYNA in the matrix when stored at a specific temperature (e.g., -80°C) for an extended period.
-
Post-Preparative Stability: Assesses the stability of d-KYNA in the processed sample extract, for instance, while sitting in the autosampler.
Troubleshooting Guides
Issue 1: Variability in d-KYNA Peak Area
Symptom: Inconsistent or drifting peak area of d-KYNA across a batch of samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the d-KYNA internal standard solution to all samples. Use calibrated pipettes and a consistent workflow. Protein precipitation should be performed uniformly across all samples to ensure consistent recovery. |
| Matrix Effects | Matrix components can suppress or enhance the ionization of d-KYNA. Evaluate matrix effects by comparing the d-KYNA response in post-extraction spiked blank matrix with its response in a neat solution. If significant matrix effects are observed, consider optimizing the sample cleanup procedure (e.g., using solid-phase extraction) or chromatographic separation. |
| Degradation of d-KYNA | If samples are left at room temperature for too long before processing, d-KYNA may degrade. Perform a bench-top stability study to determine the maximum allowable time samples can be at room temperature. |
| Autosampler Instability | If the processed samples remain in the autosampler for an extended period, d-KYNA may degrade. Conduct post-preparative stability tests to assess the stability of d-KYNA in the autosampler over the expected run time. |
Issue 2: Chromatographic Peak Tailing or Splitting for d-KYNA
Symptom: The chromatographic peak for d-KYNA is not symmetrical.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | The concentration of the d-KYNA internal standard may be too high. Prepare a lower concentration of the d-KYNA spiking solution. |
| Poor Chromatography | The mobile phase composition may not be optimal. Adjust the mobile phase pH or the organic solvent ratio to improve peak shape. Ensure the analytical column is not degraded. |
| Co-eluting Interferences | A component from the biological matrix may be co-eluting with d-KYNA. Optimize the chromatographic method to improve the separation of d-KYNA from interfering peaks. A more rigorous sample cleanup may also be necessary. |
Issue 3: Suspected Hydrogen-Deuterium (H/D) Back-Exchange
Symptom: A decrease in the d-KYNA mass-to-charge ratio (m/z) is observed, or there is an unexpected increase in the response of the non-deuterated kynurenic acid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Extreme pH During Sample Preparation | Strong acidic or basic conditions can promote H/D exchange. If your sample preparation involves pH adjustment, assess the stability of d-KYNA under these conditions. Consider using milder pH conditions if back-exchange is confirmed. Protein precipitation with neutral organic solvents like acetonitrile is a common and generally safe approach[2][3]. |
| High Temperatures | Elevated temperatures during sample processing (e.g., evaporation steps) can increase the rate of back-exchange. Use lower temperatures for any solvent evaporation steps. |
| In-source Exchange in the Mass Spectrometer | While less common for aromatic deuterons, in-source back-exchange can sometimes occur. This can be influenced by the mobile phase composition and the ion source conditions (e.g., temperature)[4]. Evaluate the effect of these parameters on the d-KYNA signal. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment of d-KYNA
-
Sample Preparation: Prepare at least three replicates of low and high concentration quality control (QC) samples by spiking known amounts of native kynurenic acid and d-KYNA into the biological matrix of interest (e.g., human plasma).
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a minimum of three cycles. The number of cycles should equal or exceed what the study samples will undergo.
-
-
Analysis: After the final thaw cycle, process the QC samples using your validated bioanalytical method and analyze them alongside a freshly prepared calibration curve.
-
Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Protocol 2: Long-Term Stability Assessment of d-KYNA
-
Sample Preparation: Prepare a sufficient number of low and high concentration QC samples in the relevant biological matrix.
-
Storage: Store the QC samples at the intended long-term storage temperature (e.g., -80°C).
-
Analysis at Time Points: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples (at least three replicates of each level). Analyze them with a freshly prepared calibration curve.
-
Evaluation: The measured concentrations of the stored QC samples should be within ±15% of the nominal concentrations. Studies on native kynurenine have shown it to be stable in urine for up to 12 months at -84°C[5].
Quantitative Data on Kynurenic Acid Stability
While specific quantitative stability data for deuterated kynurenic acid is not extensively published, the stability of the native compound provides a valuable reference. Researchers should confirm these findings for the deuterated analog during method validation.
Table 1: Stability of Kynurenic Acid and Related Analytes in Biological Matrices (Literature Data)
| Analyte(s) | Matrix | Storage Condition | Duration | Stability Outcome | Reference |
| Kynurenine, Tryptophan | Urine | 4°C | 14 days | Stable | [5] |
| Kynurenine, Tryptophan | Urine | -22°C | 6 months | Stable | [5] |
| Kynurenine, Tryptophan | Urine | -84°C | 12 months | Stable | [5] |
| Kynurenine and other amino acids | Human Plasma | Freeze-Thaw, Bench-Top, Processed Sample | Not Specified | Acceptable stability under all relevant conditions | [2][6] |
| Kynurenine Pathway Metabolites | Serum | -20°C | 45 days | Stable | [7] |
Visualizations
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assay Interference with Quinoline-2-Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-2-carboxylic acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference from this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are quinoline-2-carboxylic acid derivatives and why are they a concern for assay interference?
Quinoline-2-carboxylic acid derivatives are a class of chemical compounds that feature a quinoline ring system with a carboxylic acid group at the second position. While many of these derivatives have shown promising biological activities, including anticancer and anti-inflammatory properties, their structural features can also lead to non-specific interactions in various assay formats, resulting in misleading data.[1][2] The quinoline core itself is a known scaffold for Pan-Assay Interference Compounds (PAINS), which are notorious for causing false-positive results in high-throughput screening (HTS) campaigns.[3]
Q2: What are the common mechanisms of assay interference observed with quinoline derivatives?
Several mechanisms can contribute to assay interference by quinoline-2-carboxylic acid derivatives:
-
Intrinsic Fluorescence: The quinoline ring system is inherently fluorescent.[4] This property can directly interfere with fluorescence-based assays, leading to false-positive or false-negative readouts depending on the assay design.
-
Compound Aggregation: Like many heterocyclic compounds, quinoline derivatives can form aggregates in solution, especially at higher concentrations used in screening. These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to apparent biological activity.
-
Chemical Reactivity: Some quinoline derivatives can be chemically reactive, potentially modifying proteins or other assay components covalently. Fused tetrahydroquinolines, a related class, have been shown to be unstable and reactive in solution.[3]
-
Metal Chelation: The nitrogen atom in the quinoline ring and the adjacent carboxylic acid group can act as a chelating moiety for metal ions.[2] If an assay is sensitive to metal ion concentrations (e.g., metalloenzymes), this chelation can lead to artefactual results.
-
Redox Activity: Quinoline structures can potentially undergo redox cycling, which can interfere with assays that use redox-sensitive reagents or readouts.
Q3: My quinoline-2-carboxylic acid derivative is active in a primary screen. How can I determine if it is a genuine hit or an assay artifact?
Initial hits from primary screens should always be subjected to a series of counter-screens and orthogonal assays to confirm their activity. A systematic approach is crucial to eliminate false positives early in the drug discovery pipeline. The following troubleshooting workflow can guide this process.
Troubleshooting Workflow for Suspected Assay Interference
This workflow provides a step-by-step approach to investigate and confirm the activity of quinoline-2-carboxylic acid derivatives identified in a primary screen.
Caption: A stepwise workflow to triage primary screen hits of quinoline-2-carboxylic acid derivatives.
Quantitative Data Summary
The following tables summarize representative biological activity data for some quinoline-2-carboxylic acid derivatives. While not direct measures of interference, these IC50 values highlight the potency that can be observed in initial screens, which necessitates further investigation to rule out artifacts.
Table 1: Anti-Inflammatory and Cytotoxic Activity of Quinoline Carboxylic Acid Derivatives [2]
| Compound | Anti-Inflammatory IC50 (µM) in RAW264.7 cells | Cytotoxic IC50 (µM) against MCF7 cells | Cytotoxic IC50 (µM) against HeLa cells |
| Quinoline-2-carboxylic acid | >100 | 45.3 | 68.2 |
| Quinoline-3-carboxylic acid | 85.1 | >100 | >100 |
| Quinoline-4-carboxylic acid | 72.4 | 58.9 | >100 |
| Kynurenic acid (hydrate) | >100 | 39.7 | >100 |
| Indomethacin (Control) | 65.8 | >100 | >100 |
Table 2: Inhibitory Activity of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives against Sirtuins
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| P6 | 32.6 | 33.5 | 7.2 |
| Nicotinamide (Control) | 25.1 | 28.9 | 21.7 |
Detailed Experimental Protocols
Here we provide detailed methodologies for key experiments to identify and characterize assay interference.
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine if a quinoline-2-carboxylic acid derivative forms aggregates in the assay buffer.
Materials:
-
Quinoline-2-carboxylic acid derivative stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (filtered through a 0.22 µm filter)
-
DLS instrument and compatible cuvettes
-
Low-binding microcentrifuge tubes
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer, spanning the concentration range used in the primary assay and up to higher concentrations (e.g., 1 µM to 100 µM). Include a buffer-only control.
-
Allow the solutions to equilibrate at the assay temperature for at least 30 minutes.
-
Transfer an appropriate volume of each solution to a clean DLS cuvette.
-
Measure the particle size distribution using the DLS instrument.
-
Interpretation: The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule monomer (typically >100 nm) is indicative of aggregation. A high polydispersity index (PDI) also suggests the presence of multiple species, including aggregates.
Protocol 2: Fluorescence Interference Assay
Objective: To assess the intrinsic fluorescence of a quinoline-2-carboxylic acid derivative and its potential to interfere with a fluorescence-based assay.
Materials:
-
Quinoline-2-carboxylic acid derivative
-
Assay buffer
-
Fluorometer or plate reader with fluorescence detection capabilities
-
Black, low-volume microplates
Procedure:
-
Prepare a serial dilution of the compound in the assay buffer in a black microplate.
-
Include a buffer-only control.
-
Scan a broad range of excitation and emission wavelengths to determine the compound's fluorescence profile.
-
Specifically, measure the fluorescence at the excitation and emission wavelengths used in your primary assay.
-
Interpretation: A significant fluorescence signal from the compound at the assay's wavelengths indicates a high potential for interference. This can manifest as a false positive (if the compound's fluorescence is detected) or a false negative (if the compound quenches the signal from the assay's fluorophore).
Protocol 3: Redox Interference Assay using DTT
Objective: To evaluate if the compound's activity is dependent on a redox-sensitive mechanism.
Materials:
-
Quinoline-2-carboxylic acid derivative
-
Dithiothreitol (DTT)
-
Primary assay components
Procedure:
-
Perform the primary assay with the test compound in the presence and absence of a reducing agent like DTT (typically at a final concentration of 0.1-1 mM).
-
Ensure that DTT itself does not interfere with the assay readout.
-
Compare the dose-response curves of the compound with and without DTT.
-
Interpretation: A significant rightward shift in the IC50 value in the presence of DTT suggests that the compound may be acting through an oxidative mechanism, which is often a hallmark of non-specific reactivity.
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate key concepts related to assay interference.
Caption: Potential pathways of assay interference by quinoline-2-carboxylic acid derivatives.
By following these guidelines and protocols, researchers can more confidently validate hits from screening campaigns and avoid the costly pursuit of compounds with misleading assay activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Kynurenic Acid Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the blood-brain barrier (BBB) penetration of kynurenic acid (KYNA) analogs.
FAQs: Strategies for Improving BBB Penetration of KYNA Analogs
Q1: What are the primary challenges in delivering kynurenic acid (KYNA) to the central nervous system (CNS)?
A1: The primary challenge is the poor permeability of KYNA across the blood-brain barrier (BBB).[1] KYNA is a polar molecule, which restricts its ability to passively diffuse through the tightly packed endothelial cells of the BBB.[1]
Q2: What are the main strategies to enhance the BBB penetration of KYNA?
A2: The main strategies focus on modifying the KYNA molecule to increase its lipophilicity or utilizing carrier systems. These include:
-
Chemical Modification: Synthesizing KYNA analogs with altered side chains to increase their lipid solubility.[1]
-
Prodrug Approach: Designing inactive derivatives of KYNA that are more lipophilic, can cross the BBB, and are then metabolized to the active KYNA form within the brain.
-
Nanoparticle Encapsulation: Encapsulating KYNA or its analogs in lipid-based or polymeric nanoparticles to facilitate transport across the BBB.
Q3: How does increasing lipophilicity improve BBB penetration?
A3: Increased lipophilicity allows molecules to more readily pass through the lipid membranes of the brain endothelial cells that form the BBB via passive diffusion. However, there is an optimal range of lipophilicity for BBB penetration. Excessively lipophilic compounds may have increased non-specific binding to plasma proteins and peripheral tissues, reducing the free fraction available to cross the BBB.
Q4: What are the advantages of using nanoparticle-based delivery systems for KYNA analogs?
A4: Nanoparticle-based systems can protect the drug from degradation in the bloodstream, improve its pharmacokinetic profile, and facilitate transport across the BBB through various mechanisms, including endocytosis by the brain endothelial cells.
Troubleshooting Guides for Key Experiments
In Vitro BBB Models (PAMPA-BBB and Transwell Assays)
Problem 1: Low Permeability of Test Compounds in PAMPA-BBB Assay
-
Possible Cause: The compound has inherently low passive permeability.
-
Troubleshooting Steps:
-
Verify Assay Setup: Ensure the artificial membrane was properly coated and that there were no air bubbles.
-
Use Control Compounds: Run well-characterized high and low permeability compounds to validate the assay performance.
-
Assess Lipophilicity: Determine the LogP or LogD of your compound. If it's highly polar, low passive permeability is expected. Consider chemical modifications to increase lipophilicity.
-
Consider Active Transport: The PAMPA-BBB assay only measures passive diffusion. Your compound might be a substrate for efflux transporters. An in vitro cell-based model would be needed to investigate this.
-
Problem 2: Low or Inconsistent Trans-endothelial Electrical Resistance (TEER) Values in Transwell Assays
-
Possible Cause: Incomplete formation of tight junctions between the endothelial cells, leading to a "leaky" barrier.
-
Troubleshooting Steps:
-
Cell Seeding Density: Optimize the initial seeding density of the endothelial cells. A confluent monolayer is crucial for tight junction formation.[2]
-
Co-culture Conditions: Co-culturing with astrocytes and/or pericytes can significantly enhance barrier tightness and increase TEER values.[3] Ensure the health and proper seeding of these support cells.
-
Culture Medium Composition: The presence of certain factors, like hydrocortisone, in the culture medium can promote the formation of tight junctions.[2]
-
Cell Passage Number: Use endothelial cells at a low passage number, as they tend to lose their barrier-forming capabilities over time in culture.
-
Monitor Cell Viability: Ensure cells are healthy and not undergoing stress or apoptosis, which can compromise the monolayer integrity.
-
In Vivo Microdialysis
Problem 3: No or Low Recovery of the Analyte in the Microdialysate
-
Possible Cause: Issues with the microdialysis probe, its placement, or the analytical method.
-
Troubleshooting Steps:
-
Check Probe Integrity: Before implantation, ensure the probe membrane is intact and not leaking.
-
Verify Probe Placement: Histological verification after the experiment is crucial to confirm the probe was in the correct brain region.[4]
-
Optimize Flow Rate: A slower perfusion flow rate generally results in higher recovery, but also lower temporal resolution.[5] The optimal flow rate needs to be determined for each compound.
-
In Vitro Recovery Test: Perform an in vitro recovery experiment by placing the probe in a standard solution of your analyte to determine its recovery rate under ideal conditions.
-
Analytical Sensitivity: Ensure your analytical method (e.g., HPLC, mass spectrometry) is sensitive enough to detect the low concentrations of the analyte typically found in brain extracellular fluid.
-
Problem 4: Significant Tissue Damage Around the Microdialysis Probe
-
Possible Cause: The implantation of the microdialysis probe can cause an inflammatory response and damage to the surrounding brain tissue, which can affect the local neurochemistry and BBB integrity.[4]
-
Troubleshooting Steps:
-
Use Smaller Probes: Whenever possible, use the smallest probe size suitable for your experiment to minimize tissue displacement.
-
Slow Insertion Speed: Insert the probe slowly and carefully to reduce mechanical damage to the brain tissue.
-
Allow for a Stabilization Period: After probe implantation, allow for a sufficient equilibration period (often 1-2 hours) for the tissue to stabilize before starting sample collection.[6]
-
Post-mortem Analysis: Always perform histological analysis of the brain tissue surrounding the probe track to assess the extent of any damage.
-
Quantitative Data on BBB Penetration of KYNA Analogs
The following table summarizes available in vitro permeability data for selected kynurenic acid analogs. This data can be used to compare the relative BBB penetration potential of different chemical modifications.
| Compound | Description | Permeability Coefficient (Pe) (10⁻⁶ cm/s) | Reference |
| KYNA | Kynurenic Acid | ~1.5 | [7] |
| SZR-101 | Aminoalkylated amide derivative | ~2.0 | [7] |
| SZR-102 | Aminoalkylated amide derivative | ~2.2 | [7] |
| SZR-103 | Aminoalkylated amide derivative | ~2.8 | [7] |
| SZR-104 | N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide | ~6.5 | [7][8] |
| SZR-105 | Aminoalkylated amide derivative | ~5.8 | [7] |
| SZR-106 | Aminoalkylated amide derivative | ~3.5 | [7] |
| Xanthurenic Acid | Tryptophan metabolite | ~1.8 | [7] |
| 39B | Quinolone derivative | ~2.5 | [7] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol is a generalized procedure for assessing the passive permeability of a compound across an artificial BBB model.
-
Preparation of the Artificial Membrane: A lipid solution (e.g., porcine brain lipid in dodecane) is prepared. The filter of a donor microplate is coated with a small volume of this lipid solution.
-
Preparation of Solutions: The test compound is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration to create the donor solution. The acceptor microplate wells are filled with the same buffer.
-
Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor chamber.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculation of Permeability: The permeability coefficient (Pe) is calculated using the following formula:
Pe = (VA / (Area × Time)) × ln(1 - 2 × CA(t) / CD(0))
Where:
-
VA is the volume of the acceptor well.
-
Area is the effective surface area of the membrane.
-
Time is the incubation time.
-
CA(t) is the concentration of the compound in the acceptor well at the end of the incubation.
-
CD(0) is the initial concentration of the compound in the donor well.
-
In Vitro Blood-Brain Barrier Model using a Transwell System
This protocol describes the establishment of a co-culture BBB model using brain endothelial cells and astrocytes.
-
Coating of Transwell Inserts: The porous membranes of the Transwell inserts are coated with an extracellular matrix component (e.g., collagen, fibronectin) to promote cell attachment.
-
Seeding of Astrocytes: Astrocytes are seeded on the bottom of the wells of the culture plate and allowed to attach and grow.
-
Seeding of Endothelial Cells: Brain endothelial cells (e.g., hCMEC/D3 or primary cells) are seeded on the upper side of the coated Transwell insert membrane.
-
Co-culture: The Transwell inserts containing the endothelial cells are placed into the wells with the astrocytes, establishing a non-contact co-culture system. The cells are cultured until the endothelial cells form a confluent monolayer.
-
Barrier Integrity Assessment: The integrity of the endothelial monolayer is assessed by measuring the Trans-endothelial Electrical Resistance (TEER) using a voltmeter. High TEER values are indicative of tight junction formation.
-
Permeability Assay:
-
The test compound is added to the apical (upper) chamber of the Transwell insert.
-
At various time points, samples are taken from the basolateral (lower) chamber.
-
The concentration of the compound in the basolateral samples is quantified to determine the rate of transport across the cell monolayer.
-
In Vivo Microdialysis in Rodents
This protocol provides a general outline for performing in vivo microdialysis to measure the concentration of a KYNA analog in the brain extracellular fluid.
-
Surgical Implantation of Guide Cannula: Under anesthesia, a guide cannula is stereotaxically implanted into the specific brain region of interest in the rodent and secured to the skull. The animal is allowed to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate (e.g., 0.5-2 µL/min) using a syringe pump.
-
Sample Collection: The perfusate, now containing molecules that have diffused from the brain's extracellular fluid across the probe's semi-permeable membrane, is collected at regular intervals (e.g., every 15-30 minutes).
-
Administration of KYNA Analog: The KYNA analog is administered systemically (e.g., via intravenous or intraperitoneal injection).
-
Analysis of Dialysates: The concentration of the KYNA analog in the collected dialysate samples is quantified using a highly sensitive analytical technique like LC-MS/MS.
-
Data Analysis: The resulting data provides a time-course of the unbound concentration of the KYNA analog in the brain extracellular fluid, which can be compared to plasma concentrations to determine the brain-to-plasma concentration ratio.
Visualizations
Caption: Experimental workflow for evaluating BBB penetration of KYNA analogs.
Caption: Mechanisms of transport for KYNA analogs across the BBB.
References
- 1. mdpi.com [mdpi.com]
- 2. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Status of In Vitro Models of the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the brain penetration injury associated with microdialysis and voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of clinical cerebral microdialysis in acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SZR-104, a Novel Kynurenic Acid Analogue with High Permeability through the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the scale-up synthesis of deuterated compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of deuterated compounds.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format, offering potential causes and solutions.
Q1: We are observing low deuterium incorporation in our scaled-up reaction. What are the likely causes and how can we improve it?
A1: Low deuterium incorporation during scale-up can stem from several factors. A primary reason is often incomplete isotopic exchange due to equilibrium constraints.[1] Here are common causes and troubleshooting steps:
-
Insufficient Deuterium Source: The molar ratio of the deuterium source (e.g., D₂O, CD₃OD) to the substrate may be inadequate for the larger scale.
-
Solution: Increase the molar excess of the deuterated reagent. For reactions involving D₂O, using it as the solvent can drive the equilibrium towards the deuterated product.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time that were sufficient for a lab-scale reaction may not be optimal for a larger batch due to differences in heat and mass transfer.[2]
-
Solution: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress closely using techniques like ¹H NMR or mass spectrometry to find the optimal conditions without promoting side reactions.
-
-
Back-Exchange with Protic Solvents/Reagents: Contamination with protic solvents (containing ¹H) can lead to back-exchange, reducing the deuterium content.
-
Solution: Ensure all solvents and reagents are anhydrous and, if possible, deuterated. Thoroughly dry all glassware and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Catalyst Deactivation: The catalyst used for H-D exchange may lose activity at a larger scale due to impurities or changes in reaction conditions.
-
Solution: Increase the catalyst loading or consider a more robust catalyst. For heterogeneous catalysts, ensure efficient stirring to maximize surface contact.
-
Q2: We are facing difficulties in purifying our deuterated compound at a large scale. What are the recommended strategies?
A2: Purifying deuterated compounds on a large scale is challenging because isotopic mixtures are often inseparable using common techniques like standard chromatography.[3][4] The focus should be on achieving high isotopic purity during the synthesis itself.
-
Recrystallization: If your compound is a solid, recrystallization can sometimes enrich the desired deuterated product, although it will not separate isotopologues. It is effective for removing non-isotopic impurities.
-
Protocol: See "Experimental Protocol 1: Large-Scale Recrystallization for Purification."
-
-
Preparative HPLC: For high-value compounds, preparative High-Performance Liquid Chromatography (HPLC) can be used, but it is often expensive and time-consuming for large quantities. It is primarily used to remove chemical impurities rather than isotopic ones.
-
Focus on Synthesis: The most effective strategy is to optimize the reaction to achieve high isotopic incorporation, minimizing the formation of partially deuterated or non-deuterated species.[4]
-
Advanced Techniques: For certain compounds, specialized techniques like bipolar membrane electrodialysis (BMED) can produce high-purity deuterated acids and bases directly, eliminating the need for complex downstream purification.[1]
Q3: Our scaled-up synthesis is resulting in unexpected side products. How can we identify and mitigate this?
A3: The thermal and concentration differences in a scaled-up reaction can lead to side reactions not observed at the lab scale.
-
Hot Spots: Inadequate mixing in large reactors can create localized areas of high temperature ("hot spots"), which can promote decomposition or side reactions.
-
Solution: Improve stirring efficiency. For highly exothermic reactions, consider a slower addition rate of reagents or improved cooling of the reactor.
-
-
Extended Reaction Times: Longer reaction times at elevated temperatures can lead to thermal degradation of the product or reagents.
-
Solution: Optimize the reaction time and temperature as described in Q1.
-
-
Analytical Characterization: Use a combination of analytical techniques to identify the side products.
-
Mass Spectrometry (MS): To determine the molecular weight of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the side products.
-
-
Metabolic Switching: In the context of drug development, be aware that deuteration at one site can sometimes alter the metabolic pathway, leading to the formation of different metabolites (metabolic switching).[5] While this is an in vivo issue, it's a critical consideration for deuterated drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of deuterated compounds?
A1: The primary challenges include:
-
Cost and Availability: The high cost of deuterium sources like D₂O and deuterated reagents can be a significant factor in large-scale production.[6]
-
Achieving High Isotopic Purity: It is difficult to achieve 100% isotopic purity, and separating isotopic mixtures is often not feasible with standard purification methods.[4]
-
Reaction Control: Maintaining optimal reaction conditions (temperature, mixing) is more complex at a larger scale and can impact yield and purity.[2]
-
Purification: Removing chemical impurities without losing the valuable deuterated product can be challenging.[1]
-
Regulatory Compliance: Stringent regulations on solvent emissions and wastewater treatment can increase operating costs.[6]
Q2: How can we accurately determine the isotopic purity of our scaled-up product?
A2: A combination of analytical techniques is recommended:
-
Mass Spectrometry (MS): Provides information on the distribution of isotopologues and can be used to calculate the percentage of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of a signal at a specific chemical shift indicates deuterium incorporation at that site. Integration of the remaining proton signals can be used to quantify the extent of deuteration.
-
²H (Deuterium) NMR: Directly observes the deuterium nuclei, confirming their presence and location in the molecule.
-
¹³C NMR: The C-D coupling can provide information about the position of deuterium atoms.
-
Q3: Are there modern synthesis methods that are more amenable to scale-up?
A3: Yes, newer technologies are being developed to address the challenges of large-scale deuteration:
-
Flow Chemistry: Continuous flow reactors offer better control over reaction parameters like temperature and mixing, leading to more consistent product quality and potentially higher yields. This method can be safer for handling hazardous reagents and can be scaled up by running the system for longer periods.[7][8]
-
Bipolar Membrane Electrodialysis (BMED): This is a promising green chemistry approach for producing deuterated acids and bases. It uses D₂O and inorganic salts to generate high-purity products directly, avoiding toxic reagents and complex purification steps, and has been shown to reduce costs by up to 80% compared to conventional methods.[1]
Q4: What is the Deuterium Kinetic Isotope Effect (DKIE) and why is it important in drug development?
A4: The Deuterium Kinetic Isotope Effect (DKIE) is the change in the rate of a chemical reaction when a hydrogen atom (¹H) is replaced by a deuterium atom (²H). The C-D bond is stronger than the C-H bond, so it breaks more slowly.[3][5] This effect is crucial in drug development because replacing a hydrogen atom at a site of metabolic transformation with deuterium can slow down the drug's metabolism.[3] This can lead to:
-
Improved pharmacokinetic properties.
-
Reduced formation of toxic metabolites.
-
Lower required dosages.
-
Enhanced drug efficacy and safety.[3]
Data Presentation
Table 1: Comparison of Deuteration Methods for Scale-Up
| Feature | Traditional Batch Synthesis | Flow Chemistry | Bipolar Membrane Electrodialysis (BMED) |
| Typical Reagents | D₂O, CD₃OD, LiAlD₄[1] | D₂O, various deuterated sources | D₂O, inorganic salts[1] |
| Reaction Control | Moderate (potential for hot spots) | High (precise control of T, P)[7] | High (electrochemically driven) |
| Scalability | Can be complex | Good (scaling by time) | Modular and promising for scale-up[1] |
| Purification Needs | Often extensive and complex[1] | Can be simplified | Minimal to none for certain products[1] |
| Reported D₂ Intro. | Variable | 80-99%[8] | High isotopic purity achieved[1] |
| Cost-Effectiveness | Can be high due to reagents[1] | Potentially lower waste and energy | Up to 80% cost reduction reported[1] |
| Safety | Standard chemical safety protocols | Enhanced safety for hazardous reactions | Avoids toxic reagents[1] |
Experimental Protocols
Experimental Protocol 1: Large-Scale Recrystallization for Purification
This protocol outlines a general procedure for purifying a solid deuterated compound on a large scale to remove chemical (non-isotopic) impurities.
-
Solvent Selection:
-
Identify a suitable solvent system where the deuterated compound has high solubility at an elevated temperature and low solubility at a low temperature.
-
Use a minimal amount of a co-solvent if necessary to achieve the desired solubility profile. Ensure solvents are anhydrous to prevent back-exchange.
-
-
Dissolution:
-
In a large, appropriately sized reactor equipped with an overhead stirrer and a condenser, add the crude deuterated compound.
-
Add the minimum amount of the chosen solvent required to dissolve the compound at reflux temperature.
-
Heat the mixture to reflux with efficient stirring until all the solid has dissolved.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Allow the solution to cool down slowly to room temperature without agitation. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, cool the mixture further in an ice bath or with a chiller for several hours to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by filtration using a large Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under high vacuum to remove all traces of the solvent. A vacuum oven at a temperature well below the compound's melting point is recommended.
-
-
Analysis:
-
Analyze the purified compound using NMR and MS to confirm its identity and assess its isotopic and chemical purity.
-
Visualizations
Caption: General experimental workflow for scale-up synthesis and purification.
Caption: Troubleshooting decision tree for low deuterium incorporation.
References
- 1. Bipolar Breakthrough: A Greener Path to Deuterated Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. musechem.com [musechem.com]
- 6. Deuterated Compounds Market Insights & Growth Outlook 2025–2032 [congruencemarketinsights.com]
- 7. Synthesis of Deuterated Compounds by Flow Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bionauts.jp [bionauts.jp]
Minimizing isotopic exchange during the synthesis of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Technical Support Center: Synthesis of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Welcome to the technical support center for the synthesis of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to minimizing isotopic exchange during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-oxo-1,4-dihydroquinoline-2-carboxylic acid?
A1: The most common and historically significant methods are the Gould-Jacobs reaction and the Conrad-Limpach synthesis. Both routes involve the cyclization of an aniline derivative with a malonic ester or a β-ketoester derivative, respectively.[1][2] These reactions are effective but require careful optimization to achieve high yields and purity, especially when dealing with isotopically labeled compounds.
Q2: Why is isotopic exchange a concern during the synthesis of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid?
A2: Isotopic exchange, particularly hydrogen/deuterium (H/D) exchange, is a significant issue because the reaction mechanisms of common synthetic routes like the Gould-Jacobs and Conrad-Limpach reactions involve intermediates and conditions that can facilitate the exchange of protons (or deuterons) with the solvent or other reagents.[2] Key steps that can lead to the loss of isotopic labels include keto-enol tautomerization and protonation/deprotonation equilibria, which are often catalyzed by acids or bases and accelerated at high temperatures.[2]
Q3: Which positions on the 4-oxo-1,4-dihydroquinoline-2-carboxylic acid core are most susceptible to isotopic exchange?
A3: The protons at the C3 position are particularly susceptible to exchange due to the formation of an enol or enolate intermediate during the reaction. Additionally, the N-H proton of the quinolone ring and the carboxylic acid proton are readily exchangeable, though these are often less of a concern for stable isotopic labeling of the core structure. Protons on the benzene ring are generally more stable, but exchange can occur under harsh acidic or high-temperature conditions.
Q4: Can the choice of solvent impact the degree of isotopic exchange?
A4: Absolutely. The use of protic solvents (e.g., water, ethanol) can be a source of protons that exchange with the isotopic labels on your molecule. Aprotic, high-boiling point solvents such as diphenyl ether or mineral oil are often used in these syntheses to achieve the necessary high temperatures for cyclization.[3] While these can minimize exchange with the solvent itself, they do not prevent intramolecular proton transfers or exchanges with other protic species in the reaction mixture.
Q5: How can I monitor the isotopic purity of my final product?
A5: The most common and effective methods for determining isotopic purity are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry can provide precise mass-to-charge ratios, allowing for the quantification of different isotopologues. 1H NMR can be used to determine the degree of deuteration at specific sites by observing the disappearance or reduction of signals corresponding to the labeled positions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to isotopic exchange during your synthesis.
Problem 1: Significant loss of isotopic label in the final product.
-
Possible Cause A: High Reaction Temperature.
-
Explanation: The cyclization step in both the Gould-Jacobs and Conrad-Limpach syntheses often requires high temperatures (up to 250°C or higher), which can provide sufficient energy to overcome the activation barrier for isotopic exchange.[2][4]
-
Suggested Solution:
-
Carefully control the reaction temperature and duration. Aim for the minimum temperature and time required for efficient cyclization.
-
Consider using microwave-assisted synthesis, which can often reduce reaction times and potentially minimize the window for isotopic exchange.
-
Explore alternative, lower-temperature synthetic routes if possible.
-
-
-
Possible Cause B: Presence of Protic Acids or Bases.
-
Explanation: Acid or base catalysis is often employed in these syntheses. However, protic acids (like H2SO4) or bases (like NaOH in a protic solvent) can actively promote proton exchange with your isotopically labeled substrate through keto-enol tautomerization.[2]
-
Suggested Solution:
-
If an acid catalyst is necessary, consider using a Lewis acid instead of a Brønsted-Lowry acid to minimize the concentration of free protons.
-
For base-catalyzed steps, use a non-protic base in an aprotic solvent.
-
Neutralize the reaction mixture promptly during workup to avoid prolonged exposure to acidic or basic conditions.
-
-
-
Possible Cause C: Protic Solvent Contamination.
-
Explanation: Even in a nominally aprotic solvent, the presence of water or other protic impurities can lead to significant isotopic scrambling, especially at elevated temperatures.
-
Suggested Solution:
-
Use freshly dried, anhydrous solvents for the reaction.
-
Ensure all glassware is thoroughly dried before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Problem 2: Inconsistent isotopic enrichment from batch to batch.
-
Possible Cause A: Variability in Reaction Conditions.
-
Explanation: Minor variations in temperature, reaction time, or reagent stoichiometry can lead to different degrees of isotopic exchange.
-
Suggested Solution:
-
Standardize your experimental protocol with precise control over all reaction parameters.
-
Use a reaction vessel that allows for consistent and uniform heating.
-
Ensure accurate measurement of all reagents.
-
-
-
Possible Cause B: Purity of Starting Materials.
-
Explanation: The presence of acidic or basic impurities in your starting materials or solvents can inadvertently catalyze isotopic exchange.
-
Suggested Solution:
-
Purify starting materials and solvents before use.
-
Check the pH of your starting materials if they are suspected to contain acidic or basic residues.
-
-
Data Presentation
| Parameter | Condition A | Isotopic Retention (Illustrative) | Condition B | Isotopic Retention (Illustrative) | Rationale |
| Cyclization Temperature | 200°C | >90% | 250°C | 70-80% | Higher temperatures provide more energy for exchange reactions.[2][3] |
| Catalyst | Lewis Acid (e.g., ZnCl2) | >85% | Brønsted Acid (e.g., H2SO4) | 60-75% | Brønsted acids directly introduce protons that can exchange. |
| Solvent | Aprotic (e.g., Diphenyl ether) | >95% (from solvent) | Protic (e.g., Ethanol) | <50% | Protic solvents are a direct source for isotopic exchange. |
| Base for Hydrolysis | LiOH in THF/H2O (Room Temp) | >90% | NaOH in EtOH (Reflux) | 60-70% | Harsher basic conditions and protic solvents promote exchange. |
Experimental Protocols
Recommended Protocol for Minimizing Isotopic Exchange (Modified Gould-Jacobs Reaction)
This protocol is designed to minimize high temperatures and exposure to protic acids.
-
Step 1: Condensation
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the isotopically labeled aniline derivative in anhydrous toluene.
-
Add diethyl 2-(ethoxymethylene)malonate.
-
Heat the mixture at a moderate temperature (e.g., 110-120°C) and monitor the reaction by TLC until the aniline is consumed. This step should be performed without an acid catalyst if possible.
-
-
Step 2: Cyclization
-
To the cooled reaction mixture from Step 1, add a high-boiling aprotic solvent such as diphenyl ether.
-
Heat the mixture to the minimum temperature required for cyclization (start with trials around 200-220°C). Use a heating mantle with precise temperature control.
-
Monitor the formation of the ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate intermediate by TLC or LC-MS. Avoid prolonged heating.
-
-
Step 3: Hydrolysis
-
After cooling, dilute the reaction mixture with an appropriate solvent like THF.
-
Add a solution of lithium hydroxide (LiOH) in a minimal amount of water.
-
Stir the mixture at room temperature until the ester is fully hydrolyzed. Avoid heating.
-
Carefully acidify the mixture with a dilute, cold solution of a weak acid (e.g., citric acid) to pH 4-5 to precipitate the product.
-
-
Step 4: Purification
-
Collect the precipitate by filtration.
-
Wash the solid with cold, non-protic solvents (e.g., diethyl ether) to remove any residual high-boiling solvent.
-
Dry the product under vacuum.
-
Analyze the isotopic purity using high-resolution mass spectrometry and/or 1H NMR.
-
Visualizations
Caption: Experimental workflow for minimizing isotopic exchange.
Caption: Mechanism of isotopic exchange via keto-enol tautomerism.
Caption: Troubleshooting decision tree for isotopic exchange issues.
References
Validation & Comparative
A Comparative Analysis of 4-oxo-1,4-dihydroquinoline-2-carboxylic Acid (Kynurenic Acid) and Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid, more commonly known as Kynurenic Acid (KYNA), with other prominent N-methyl-D-aspartate (NMDA) receptor antagonists, including memantine and ketamine. This document synthesizes experimental data to highlight the distinct pharmacological profiles of these compounds, offering valuable insights for research and development in neurotherapeutics.
Introduction to NMDA Receptor Antagonists
The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological and psychiatric disorders. NMDA receptor antagonists are a class of drugs that block the activity of this receptor and have therapeutic potential in conditions such as Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain. The compounds discussed in this guide—Kynurenic Acid, Memantine, and Ketamine—represent distinct classes of NMDA receptor antagonists with different mechanisms of action and clinical profiles.
Mechanism of Action
The NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open its ion channel. The antagonists in this guide interact with the NMDA receptor through different mechanisms:
-
Kynurenic Acid (KYNA): An endogenous metabolite of tryptophan, KYNA is a competitive antagonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. At higher concentrations, it can also act as a competitive antagonist at the glutamate binding site on the GluN2 subunit.[1]
-
Memantine: An uncompetitive open-channel blocker, memantine enters the NMDA receptor channel when it is open and blocks the flow of ions. It has a relatively low affinity and fast off-rate, which is thought to contribute to its favorable side-effect profile by preferentially blocking excessive, pathological receptor activation while sparing normal synaptic transmission.[1]
-
Ketamine: Also an uncompetitive open-channel blocker, ketamine binds to a site within the NMDA receptor channel (the phencyclidine site). It exhibits a higher affinity and slower off-rate compared to memantine, leading to a more profound and sustained blockade of the receptor.
Quantitative Comparison of Efficacy
The following tables summarize the in vitro potency of Kynurenic Acid, Memantine, and Ketamine at the NMDA receptor. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Inhibitory Concentration (IC50) Values for NMDA Receptor Antagonism
| Compound | IC50 (µM) | Receptor Subunit Specificity (if specified) | Experimental System |
| Kynurenic Acid | ~15 (in the absence of added glycine) | Not specified | Cultured hippocampal neurons |
| Memantine | ~0.57 - 0.80 (in the absence of Mg2+) | GluN1/GluN2B and GluN1/GluN2A | Cultured hippocampal neurons |
| ~10.4 - 13.4 (in the presence of physiological Mg2+) | GluN1/GluN2B and GluN1/GluN2A | Cultured hippocampal neurons | |
| Ketamine | ~0.31 - 0.33 (in the absence of Mg2+) | GluN1/GluN2B and GluN1/GluN2A | Cultured hippocampal neurons |
| ~5.08 - 5.35 (in the presence of physiological Mg2+) | GluN1/GluN2B and GluN1/GluN2A | Cultured hippocampal neurons |
Table 2: Binding Affinity (Ki) Values for the NMDA Receptor
| Compound | Ki (µM) | Radioligand | Brain Region |
| Kynurenic Acid | Not widely reported in direct competition assays with channel blockers | - | - |
| Memantine | ~7 (high affinity site), ~100 (low affinity site) | [3H]MK-801 | Rat brain membranes |
| Ketamine | ~0.5 | [3H]MK-801 | Not specified |
Signaling Pathways
The interaction of these antagonists with the NMDA receptor modulates downstream signaling cascades. The following diagrams illustrate the relevant pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these NMDA receptor antagonists are provided below.
Radioligand Binding Assay for NMDA Receptor Occupancy
This assay is used to determine the binding affinity (Ki) of a compound for the NMDA receptor.
Workflow:
Protocol:
-
Membrane Preparation: Rat cortical tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed multiple times to remove endogenous glutamate and other interfering substances. The final pellet is resuspended in the assay buffer.
-
Binding Assay: The membrane homogenate is incubated with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of the test compound (Kynurenic Acid, Memantine, or Ketamine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of the antagonists on NMDA receptor-mediated currents in individual neurons.
Protocol:
-
Cell Preparation: Neurons (e.g., cultured hippocampal neurons or neurons in acute brain slices) are prepared for recording.
-
Recording Configuration: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ion currents.
-
NMDA Receptor Activation: NMDA receptor-mediated currents are evoked by the application of NMDA and glycine to the bath solution.
-
Antagonist Application: The test compound is applied at various concentrations to determine its effect on the amplitude and kinetics of the NMDA receptor-mediated currents.
-
Data Analysis: The concentration-response curve for the antagonist is generated to determine the IC50 value.
In Vivo Efficacy in Animal Models
While direct comparative studies are limited, the available evidence from various animal models of neurological disorders provides insights into the in vivo efficacy of these compounds.
-
Kynurenic Acid: Due to its poor blood-brain barrier penetration, studies often use its prodrug, kynurenine, in combination with probenecid (an organic anion transporter inhibitor) to increase brain KYNA levels. This strategy has shown neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.[1]
-
Memantine: Has demonstrated efficacy in animal models of neuropathic pain and is clinically approved for the treatment of moderate-to-severe Alzheimer's disease.[1] Its therapeutic effect is attributed to its ability to normalize glutamatergic neurotransmission.
-
Ketamine: Exhibits rapid antidepressant-like effects in various animal models, such as the forced swim test and learned helplessness models. These preclinical findings are consistent with its rapid antidepressant effects observed in humans.
Conclusion
Kynurenic acid, memantine, and ketamine, while all acting as NMDA receptor antagonists, exhibit distinct pharmacological profiles that dictate their therapeutic potential and clinical applications.
-
Kynurenic acid , as an endogenous modulator, presents an interesting target for therapeutic intervention, although its pharmacokinetic properties pose a challenge.
-
Memantine's low affinity and rapid kinetics make it a well-tolerated option for chronic conditions characterized by moderate, persistent NMDA receptor overactivation, such as Alzheimer's disease.
-
Ketamine's potent and sustained channel block underlies its robust anesthetic and rapid antidepressant effects, but also contributes to its psychotomimetic side effects.
The choice of an NMDA receptor antagonist for a specific therapeutic application will depend on the desired level and duration of receptor blockade, the specific pathophysiology of the disorder, and the required safety profile. Further head-to-head comparative studies in relevant disease models are warranted to fully elucidate the relative therapeutic efficacy of these compounds.
References
A Comparative Analysis of the Biological Activity of Kynurenic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Kynurenic acid (KYNA), an endogenous metabolite of tryptophan, has garnered significant interest in the scientific community for its neuroprotective and neuromodulatory properties. As a broad-spectrum antagonist of ionotropic glutamate receptors, KYNA plays a crucial role in regulating excitatory neurotransmission. However, its therapeutic potential is limited by poor penetration of the blood-brain barrier. This has spurred the development of numerous KYNA analogs designed to overcome this limitation while retaining or enhancing its biological activity. This guide provides a comparative analysis of the biological activity of prominent kynurenic acid analogs, supported by experimental data, to aid researchers in the selection and development of novel therapeutic agents.
Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative data for kynurenic acid and its analogs, focusing on their interactions with the N-methyl-D-aspartate (NMDA) receptor, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, and the G protein-coupled receptor 35 (GPR35).
| Compound | Target | Assay Type | Species | IC50 | Ki | pKi | EC50 | Reference |
| Kynurenic Acid (KYNA) | NMDA Receptor (Glycine Site) | [3H]glycine binding | Rat | 8 µM | - | - | - | [1] |
| NMDA Receptor | Patch-clamp | Rat | 59 µM | - | - | - | [2] | |
| α7 Nicotinic Acetylcholine Receptor | Patch-clamp | Rat | 7 µM | - | - | - | [1] | |
| GPR35 | Calcium mobilization | Human | - | - | - | 39.2 µM | [1] | |
| GPR35 | Calcium mobilization | Mouse | - | - | - | 10.7 µM | [1] | |
| GPR35 | Calcium mobilization | Rat | - | - | - | 7.4 µM | [1] | |
| 6-Hydroxykynurenic acid (6-HKA) | NMDA Receptor | Patch-clamp | Rat | 136 µM | - | - | - | [2] |
| AMPA Receptor | Patch-clamp | Rat | - | 22 µM (KB) | - | - | [2] | |
| 5,7-Dichloro-KYNA | NMDA Receptor (Glycine Site) | [3H]glycine binding | Rat | - | - | - | - | [2] |
| 5-Iodo-7-Chloro-KYNA | NMDA Receptor (Glycine Site) | [3H]glycine binding | Rat | 29 nM | - | - | - | [2] |
| 5,7-Dibromo-KYNA | NMDA Receptor (Glycine Site) | Patch-clamp | Rat | - | - | 7.2 | - | [2] |
Note: A dash (-) indicates that the data was not provided in the cited source. KB refers to the equilibrium dissociation constant.
Qualitative and Semi-Quantitative Comparison of Amide and SZR Analogs
While specific IC50 or Ki values are not consistently available in the literature for many amide and SZR analogs of kynurenic acid, numerous studies have characterized their biological effects, demonstrating their potential as neuroprotective and anti-inflammatory agents.
-
KYNA Amide Derivatives (e.g., KYNA-1): Several amide derivatives of KYNA have been synthesized to improve blood-brain barrier permeability. These analogs have been shown to inhibit excitatory synaptic transmission in the hippocampus, a key region for learning and memory. Their effects are comparable to KYNA, suggesting they act on similar molecular targets.[3]
-
SZR-72 (N-(2-(dimethylamino)ethyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide): This amide derivative has demonstrated anti-inflammatory and neuroprotective properties. In a model of acute necrotizing pancreatitis, SZR-72 was shown to ameliorate the severity of the disease, an effect that appears to be independent of pancreatic NMDA receptors.[4][5]
-
SZR-104 (N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide): SZR-104 is a C-3 side chain-modified analog designed for enhanced central nervous system penetration. It has been shown to mimic the pharmacological actions of KYNA, including antagonistic effects on glutamate receptors.[3] Furthermore, SZR-104 exhibits potent anti-inflammatory effects by inhibiting microglial activation and the production of pro-inflammatory cytokines.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: NMDA receptor antagonism by kynurenic acid and its analogs.
Caption: A typical experimental workflow for a radioligand binding assay.
Caption: A generalized workflow for whole-cell patch-clamp electrophysiology.
Detailed Experimental Protocols
Radioligand Binding Assay for NMDA Receptor (Glycine Site)
This protocol is adapted from methods used to assess the affinity of compounds for the glycine binding site of the NMDA receptor.[2][7]
Materials:
-
Rat brain cortices
-
Assay Buffer: 50 mM Tris-acetate, pH 7.4
-
Radioligand: [3H]glycine or other suitable glycine site radioligand
-
Unlabeled kynurenic acid analogs (test compounds)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain cortices in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled kynurenic acid analog.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled glycine site ligand (e.g., 1 mM glycine).
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the kynurenic acid analog.
-
Determine the IC50 value (the concentration of the analog that inhibits 50% of specific binding) using non-linear regression analysis.
-
If the Kd of the radioligand is known, the Ki (inhibitory constant) of the analog can be calculated using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology for NMDA/AMPA Receptor Currents
This protocol provides a general framework for recording NMDA and AMPA receptor-mediated currents from neurons in brain slices.[8][9]
Materials:
-
Acute brain slices (e.g., hippocampus or cortex) from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution (e.g., containing Cs-gluconate to block potassium channels)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Glass micropipettes (3-5 MΩ resistance)
-
NMDA and AMPA receptor agonists (e.g., NMDA, glutamate, AMPA)
-
Kynurenic acid analogs
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal or sagittal brain slices (e.g., 300 µm thick) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Visualize individual neurons using a microscope with differential interference contrast (DIC) optics.
-
Pull glass micropipettes and fill them with the internal solution.
-
-
Whole-Cell Recording:
-
Approach a target neuron with the micropipette and apply gentle positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
-
-
Recording NMDA and AMPA Currents:
-
To record AMPA receptor-mediated currents, hold the neuron at a negative membrane potential (e.g., -70 mV) to ensure the Mg2+ block of NMDA receptors is intact.
-
To record NMDA receptor-mediated currents, hold the neuron at a positive membrane potential (e.g., +40 mV) to relieve the Mg2+ block. The aCSF should also contain an AMPA receptor antagonist (e.g., CNQX) and a GABAA receptor antagonist (e.g., picrotoxin).
-
Evoke synaptic currents by stimulating afferent fibers with a bipolar electrode.
-
Alternatively, apply agonists directly to the neuron using a puffer pipette.
-
-
Drug Application and Data Analysis:
-
After obtaining a stable baseline recording of receptor-mediated currents, apply the kynurenic acid analog to the bath at a known concentration.
-
Record the currents in the presence of the analog and compare the amplitude to the baseline to determine the percentage of inhibition.
-
Construct a dose-response curve by applying a range of analog concentrations to determine the IC50.
-
Conclusion
The development of kynurenic acid analogs represents a promising avenue for the treatment of a wide range of neurological and psychiatric disorders. While halogenated analogs have demonstrated significantly increased potency at the NMDA receptor glycine site, amide and other C-3 substituted derivatives show potential for improved pharmacokinetic properties, particularly blood-brain barrier penetration. The choice of a particular analog for further investigation will depend on the specific therapeutic application and the desired pharmacological profile. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers in this dynamic field. Further quantitative studies on the newer generations of KYNA analogs are warranted to fully elucidate their therapeutic potential.
References
- 1. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of C-3 Side Chain Modifications on Kynurenic Acid: A Behavioral Analysis of Its Analogs in the Motor Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenic Acid and Its Analogue SZR-72 Ameliorate the Severity of Experimental Acute Necrotizing Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Kynurenic Acid and Its Analogue SZR-72 Ameliorate the Severity of Experimental Acute Necrotizing Pancreatitis [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
Deuterated Kynurenic Acid: A Comparative Guide to a Novel Neuroprotectant in Ischemic Stroke
This guide provides a comprehensive comparison of deuterated kynurenic acid (DKA) and its non-deuterated counterpart, kynurenic acid (KYNA), for their neuroprotective effects in an ischemic stroke model. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by established experimental principles.
Introduction to Kynurenic Acid in Neuroprotection
Kynurenic acid (KYNA) is a metabolite of the kynurenine pathway, known for its neuroprotective properties. It acts as an antagonist at several excitatory amino acid receptors, including NMDA, AMPA, and kainate receptors. By blocking these receptors, KYNA can mitigate the excitotoxicity that is a hallmark of ischemic neuronal damage. The balance between the neuroprotective arm of the kynurenine pathway, which produces KYNA, and the neurotoxic arm, which generates compounds like 3-hydroxykynurenine and quinolinic acid, is crucial in determining neuronal fate following an ischemic event.[1]
The Rationale for Deuteration: Enhancing Neuroprotective Efficacy
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic and pharmacodynamic profiles of a molecule.[2] This modification can slow down metabolic processes, leading to increased drug stability and exposure.[3][4] In the context of kynurenic acid, deuteration is hypothesized to enhance its neuroprotective effects by increasing its bioavailability and prolonging its action at target receptors.
Comparative Performance Data
The following table summarizes the expected comparative data between deuterated kynurenic acid (DKA) and standard kynurenic acid (KYNA) based on the known effects of deuteration on drug metabolism.
| Parameter | Kynurenic Acid (KYNA) | Deuterated Kynurenic Acid (DKA) - Expected |
| Pharmacokinetics | ||
| Half-life (t½) | Short | Longer |
| Bioavailability | Low | Higher |
| Metabolic Rate | High | Slower |
| Pharmacodynamics | ||
| Receptor Occupancy | Transient | Prolonged |
| Neuroprotective Efficacy | ||
| Infarct Volume Reduction | Moderate | Significant |
| Neurological Deficit Score | Improved | Substantially Improved |
Signaling Pathway of Kynurenic Acid in Ischemia
The neuroprotective effects of kynurenic acid are primarily mediated through its interaction with glutamate receptors and the aryl hydrocarbon receptor (AhR). During ischemia, excessive glutamate release leads to excitotoxicity and neuronal cell death. KYNA can antagonize NMDA receptors, reducing calcium influx and subsequent downstream apoptotic pathways. Additionally, the kynurenine pathway itself is implicated in the ischemic cascade, with a delicate balance between neuroprotective KYNA and neurotoxic metabolites.[5][6]
Caption: Signaling pathway of deuterated kynurenic acid in ischemic neuroprotection.
Experimental Protocols
A robust evaluation of the neuroprotective effects of DKA can be achieved using a transient middle cerebral artery occlusion (MCAO) model in rodents, a widely accepted model for focal cerebral ischemia.[7][8]
Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia: Anesthesia is induced with 3.5% isoflurane and maintained with 1.5-2.0% isoflurane in a mixture of 70% N₂O and 30% O₂.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA via the ECA stump and advanced approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).
-
Successful occlusion is confirmed by a significant drop in regional cerebral blood flow (rCBF), monitored using a laser Doppler flowmeter.
-
-
Ischemia and Reperfusion: The suture remains in place for 90 minutes (ischemia), after which it is withdrawn to allow for reperfusion.
-
Drug Administration:
-
Animals are randomly assigned to three groups: vehicle control, KYNA-treated, and DKA-treated.
-
The respective compounds (e.g., 10 mg/kg) or vehicle are administered intravenously at the onset of reperfusion.
-
-
Post-operative Care: Animals are monitored for recovery, and body temperature is maintained at 37°C.[9]
Assessment of Neuroprotective Effects
-
Neurological Deficit Scoring: At 24 and 48 hours post-MCAO, neurological deficits are assessed using a 5-point scale (0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement: At 48 hours, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct volume is calculated by integrating the unstained areas of the brain sections.
Caption: Experimental workflow for validating DKA in an MCAO ischemia model.
Conclusion
The deuteration of kynurenic acid presents a promising strategy for enhancing its inherent neuroprotective properties. The expected improvements in pharmacokinetic parameters suggest that DKA could offer a more robust and sustained therapeutic effect in the setting of ischemic stroke compared to its non-deuterated form. The provided experimental framework offers a clear path for the preclinical validation of DKA's efficacy. Further investigation into the neuroprotective potential of deuterated kynurenic acid is warranted to explore its translational promise for clinical applications in stroke therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Models to Study the Neuroprotection of Acidic Postconditioning Against Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]
In Vitro and In Vivo Correlation of 4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo anticancer activities of select 4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives. The data presented is collated from various preclinical studies to offer a comprehensive overview of their therapeutic potential. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development in this area.
Data Presentation: Comparative Efficacy of Quinolone Derivatives
The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of representative 4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives. These compounds have been selected based on the availability of comparable preclinical data across different cancer models.
Table 1: In Vitro Cytotoxicity of 4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 8.5 | [1][2] |
| HCT-116 (Colon) | 12.2 | [1] | |
| A549 (Lung) | 15.7 | [1] | |
| Derivative B | MCF-7 (Breast) | 5.2 | [1][2] |
| HCT-116 (Colon) | 9.8 | [1] | |
| A549 (Lung) | 11.4 | [1] | |
| Derivative C | MCF-7 (Breast) | 1.8 | [2] |
| HCT-116 (Colon) | 3.5 | [1] | |
| A549 (Lung) | 4.9 | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Antitumor Activity of 4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Derivatives in Animal Models
| Compound ID | Animal Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Increase in Lifespan (%) | Reference |
| Derivative A | Ehrlich Ascites Carcinoma | 20 | 45 | 30 | [3][4] |
| Derivative B | Dalton's Lymphoma Ascites | 20 | 60 | 55 | [5][6] |
| Derivative C | Ehrlich Ascites Carcinoma | 10 | 75 | 70 | [3][4] |
Note: The presented data is a synthesis from multiple sources and direct comparative studies for all listed compounds under identical conditions may not be available. The therapeutic efficacy can vary based on the specific derivative, tumor model, and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the quinoline derivatives and incubate for another 48 hours.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
In Vivo Antitumor Activity: Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a widely used transplantable tumor model to evaluate the antitumor efficacy of novel compounds.[3][4][11]
Animals:
-
Swiss albino mice (6-8 weeks old, weighing 20-25 g)
Procedure:
-
Tumor Inoculation: Inject 2 × 10⁶ EAC cells intraperitoneally into each mouse.
-
Compound Administration: 24 hours after inoculation, administer the test compounds intraperitoneally at the desired doses for a specified period (e.g., 9 consecutive days). A control group receives the vehicle only.
-
Monitoring: Monitor the mice daily for changes in body weight and survival.
-
Evaluation of Antitumor Activity:
-
Mean Survival Time (MST): Calculate the MST for each group. The percentage increase in lifespan is determined using the formula: [(MST of treated group / MST of control group) - 1] x 100.
-
Tumor Volume and Weight: At the end of the experiment, collect the ascitic fluid to measure the tumor volume and weigh the mice to determine the change in body weight.
-
In Vivo Antitumor Activity: Dalton's Lymphoma Ascites (DLA) Model
The DLA model is another common transplantable tumor model used for screening anticancer drugs.[5][6][12]
Animals:
-
Swiss albino mice (6-8 weeks old, weighing 20-25 g)
Procedure:
-
Tumor Inoculation: Inject 1 × 10⁶ DLA cells intraperitoneally into each mouse.
-
Compound Administration: Similar to the EAC model, administer the test compounds intraperitoneally starting 24 hours after tumor cell inoculation.
-
Monitoring and Evaluation: Monitor the animals for survival and body weight changes. The antitumor efficacy is assessed by determining the increase in lifespan and by measuring tumor volume.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially targeted by 4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives and a general workflow for their evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.3. Ehrlich Ascites Carcinoma (EAC) Mouse Model [bio-protocol.org]
- 4. 4.3. Ehrlich’s Ascites Carcinoma Cell Line and Induction of In Vivo Solid Tumors [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of silver nanoparticles in Dalton’s lymphoma ascites tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay [protocols.io]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. file.sdiarticle3.com [file.sdiarticle3.com]
- 12. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic routes for deuterated kynurenic acid
For Researchers, Scientists, and Drug Development Professionals
The selective incorporation of deuterium into molecules of pharmaceutical interest, such as kynurenic acid (KYNA), offers significant advantages in metabolic studies, pharmacokinetic profiling, and as internal standards for mass spectrometry. This guide provides a comparative overview of potential synthetic routes for preparing deuterated kynurenic acid, with a focus on methodologies applicable to the commercially available Kynurenic-3,5,6,7,8-D5 Acid. While specific proprietary synthesis details for commercially available deuterated KYNA are not publicly disclosed, this comparison is based on established and plausible synthetic strategies for deuterating quinoline systems and related N-heterocycles.
Comparative Analysis of Synthetic Strategies
The synthesis of deuterated kynurenic acid can be approached through two primary strategies:
-
"Bottom-up" Synthesis using Deuterated Precursors: This involves the construction of the kynurenic acid scaffold from smaller, already deuterated building blocks.
-
Direct Hydrogen-Deuterium (H/D) Exchange on Kynurenic Acid: This approach involves the direct replacement of hydrogen atoms with deuterium on the pre-formed kynurenic acid molecule.
The following table summarizes the potential performance of these routes based on data from related compounds.
| Parameter | Route 1: Synthesis from Deuterated Precursors | Route 2: Direct H/D Exchange |
| Plausible Method | Multi-step synthesis starting from deuterated aniline or related precursors. | Catalytic H/D exchange using a transition metal catalyst (e.g., Pd/C, Pt/C, or an Iridium complex) and a deuterium source (e.g., D₂O). |
| Potential Yield | Moderate to Good (highly dependent on the efficiency of each step). | Variable (can be high for activated positions, but may require optimization). |
| Isotopic Purity | High (can be controlled by the purity of the deuterated starting materials). | Variable (dependent on catalyst, reaction time, and temperature; may result in a mixture of isotopologues). |
| Regioselectivity | High (deuterium placement is determined by the structure of the starting materials). | Moderate to High (can be directed by existing functional groups, but may require specific catalysts for precise control). |
| Scalability | Generally scalable, but may involve more complex multi-step procedures. | Potentially highly scalable for one-pot exchange reactions. |
| Cost-Effectiveness | Can be expensive due to the cost of deuterated starting materials. | Potentially more cost-effective if using an inexpensive deuterium source like D₂O. |
Visualizing the Synthetic Pathways
The logical flow of the two main synthetic strategies can be visualized as follows:
Detailed Experimental Methodologies
While a specific protocol for the synthesis of Kynurenic-3,5,6,7,8-D5 Acid is not publicly available, the following are detailed, plausible experimental protocols for the two main synthetic strategies, adapted from established methods for similar compounds.
Route 1: Plausible "Bottom-up" Synthesis via Gould-Jacobs Reaction
This route adapts the Gould-Jacobs reaction, a common method for synthesizing quinolines, using a deuterated aniline precursor.
Experimental Workflow:
A Comparative Guide to the Bioanalytical Validation of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent bioanalytical methods for the quantification of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of a robust and reliable bioanalytical method is critical for the accurate assessment of pharmacokinetic and toxicokinetic properties in drug development. This document presents a comparative analysis of these two techniques, supported by representative experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to 4-oxo-1,4-dihydroquinoline-2-carboxylic acid
4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a key chemical entity belonging to the quinolone class of compounds. Quinolones are a significant group of synthetic antibacterial agents. The accurate measurement of this and related compounds in biological fluids is essential for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental to establishing their safety and efficacy.
The Importance of Bioanalytical Method Validation
Bioanalytical method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for method validation to ensure the reliability and integrity of bioanalytical data. Key validation parameters include selectivity, accuracy, precision, linearity, range, and stability.
Comparative Analysis of Bioanalytical Methods
This guide compares a traditional HPLC-UV method with a more modern and sensitive UPLC-MS/MS method for the analysis of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid in human plasma.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of small molecules. It offers a balance of performance, cost-effectiveness, and accessibility.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed. It is particularly advantageous for analyzing complex biological matrices and for compounds present at very low concentrations.
Data Presentation: Comparison of Validation Parameters
The following table summarizes the typical performance characteristics of the two methods for the analysis of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid in human plasma.
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 50 - 5000 ng/mL | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Precision (% RSD) | < 15% | < 10% |
| Mean Recovery | 85% | 95% |
| Sample Volume | 200 µL | 50 µL |
| Run Time | 12 minutes | 3 minutes |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and UPLC-MS/MS methods are provided below.
Method 1: HPLC-UV Protocol
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add 600 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
Method 2: UPLC-MS/MS Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of plasma, add an internal standard and 200 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of 50% methanol in water.
2. UPLC Conditions
-
Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: Start with 5% B, ramp to 95% B over 1.5 minutes, hold for 0.5 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion > Product ion (specific m/z values to be determined for 4-oxo-1,4-dihydroquinoline-2-carboxylic acid)
-
Internal Standard: Precursor ion > Product ion
-
Mandatory Visualizations
Caption: A typical workflow for bioanalytical method validation.
Caption: Logical comparison of HPLC-UV and UPLC-MS/MS methods.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for the bioanalysis of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid depends on the specific requirements of the study.
-
HPLC-UV is a suitable option for routine analysis when high sensitivity is not a primary concern and cost is a limiting factor. Its robustness and simplicity make it a reliable workhorse in many laboratories.
-
UPLC-MS/MS is the preferred method for studies requiring high sensitivity, such as those involving low dosage forms or the analysis of metabolites. Its superior selectivity minimizes the risk of interference from endogenous matrix components, leading to more accurate and reliable data. The significant reduction in run time also allows for higher sample throughput.
For drug development professionals, the investment in UPLC-MS/MS technology is often justified by the high quality of data and increased efficiency, which are critical for making informed decisions in a timely manner. Researchers should carefully consider the validation data and experimental protocols presented in this guide to make an informed decision that best suits their analytical needs.
Assessing the Off-Target Effects of Deuterated Kynurenic Acid Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for assessing the off-target effects of deuterated kynurenic acid (KYNA) analogs. Given the growing interest in deuterated compounds for improved pharmacokinetic profiles, a thorough understanding of their safety and selectivity is paramount. This document outlines a comprehensive strategy for off-target assessment, presents hypothetical comparative data, and provides detailed experimental protocols for key assays.
Deuteration, the substitution of hydrogen with its stable isotope deuterium, can significantly alter a drug's metabolic fate. This "metabolic switching" can lead to a more favorable pharmacokinetic and safety profile by reducing the formation of potentially toxic or off-target active metabolites.[1][2][3][4] For kynurenic acid, an endogenous neuromodulator with a complex pharmacological profile, deuteration offers a promising avenue for therapeutic development. However, it is crucial to systematically evaluate whether this modification impacts its interactions with a wide range of biological targets beyond its intended ones.
The Rationale for Deuterating Kynurenic Acid Analogs
Kynurenic acid is a metabolite of the tryptophan pathway and acts on several targets within the central nervous system.[5] Its therapeutic potential is often limited by poor blood-brain barrier penetration.[5][6] The development of KYNA analogs aims to overcome this limitation.[5][6] Deuteration of these analogs is a strategy employed to enhance their metabolic stability, potentially leading to:
-
Increased half-life and exposure: By slowing down metabolic processes, deuteration can prolong the drug's presence in the body, which may allow for less frequent dosing.[7]
-
Reduced formation of off-target metabolites: Altering the metabolic pathway can decrease the production of metabolites that may have their own undesirable pharmacological activities.
-
Improved safety and tolerability: A cleaner metabolic profile can contribute to a better overall safety profile of the drug candidate.[1][2]
On-Target Pharmacology of Kynurenic Acid
Kynurenic acid is known to interact with several receptors, and its analogs are often designed to modulate these interactions. The primary on-target activities of kynurenic acid include:
-
NMDA Receptor Antagonism: Kynurenic acid is a well-established antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine co-agonist site.[8][9]
-
AMPA/Kainate Receptor Antagonism: It also exhibits antagonist activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.
-
GPR35 Agonism: Kynurenic acid is an agonist for the G protein-coupled receptor 35 (GPR35).[10][11]
-
Aryl Hydrocarbon Receptor (AHR) Agonism: It can also activate the aryl hydrocarbon receptor (AHR), influencing inflammatory pathways.[12][13][14][15]
A Proposed Strategy for Off-Target Effect Assessment
A comprehensive assessment of off-target effects is critical for the preclinical development of any new chemical entity, including deuterated KYNA analogs. A tiered approach, utilizing commercially available safety screening panels, is recommended. These panels offer a cost-effective and systematic way to identify potential liabilities early in the drug discovery process.[12][16][17][18]
Tier 1: Broad Panel Screening
The initial step involves screening the deuterated KYNA analog and its non-deuterated counterpart at a single concentration (e.g., 10 µM) against a broad panel of receptors, ion channels, transporters, and enzymes. A well-established panel, such as the SafetyScreen44™ panel from Eurofins or the Mini Safety 44 Panel from WuXi AppTec, is recommended.[12][17][19] These panels cover a range of targets known to be associated with adverse drug reactions.[16][17]
Tier 2: Dose-Response Analysis
Any significant interactions ("hits") identified in the Tier 1 screening (typically >50% inhibition or stimulation) should be followed up with dose-response studies to determine the potency of the interaction (IC50 or EC50). This allows for a quantitative comparison between the deuterated and non-deuterated analogs.
Tier 3: Functional and Mechanistic Assays
For off-target interactions that are confirmed with potent activity, further functional or mechanistic studies are warranted. This could include, for example, cell-based functional assays to determine if a binding hit translates to a functional effect (agonist, antagonist, or allosteric modulator). A critical functional assay for any CNS-active compound is the hERG (human Ether-à-go-go-Related Gene) potassium channel assay to assess the risk of cardiac QT prolongation.[10][20]
Comparative Off-Target Profile: Hypothetical Data
The following tables illustrate how data from a comprehensive off-target screening campaign for a deuterated KYNA analog ("Deutero-KYNA-X") and its non-deuterated parent compound ("KYNA-X") could be presented.
Table 1: Tier 1 Off-Target Screening Results (% Inhibition at 10 µM)
| Target Class | Target | KYNA-X (% Inhibition) | Deutero-KYNA-X (% Inhibition) |
| GPCRs | 5-HT2A | 65% | 25% |
| Adrenergic α1A | 15% | 12% | |
| Dopamine D2 | 5% | 8% | |
| Muscarinic M1 | 72% | 68% | |
| Ion Channels | hERG | 45% | 15% |
| CaV1.2 (L-type) | 8% | 5% | |
| NaV1.5 | 12% | 10% | |
| Transporters | Dopamine Transporter (DAT) | 3% | 4% |
| Serotonin Transporter (SERT) | 28% | 25% | |
| Enzymes | COX-1 | 55% | 18% |
| PDE4 | 10% | 12% |
This is hypothetical data for illustrative purposes only.
Table 2: Tier 2 Dose-Response Analysis for Selected Off-Targets
| Target | Compound | IC50 (µM) |
| 5-HT2A | KYNA-X | 8.2 |
| Deutero-KYNA-X | > 30 | |
| Muscarinic M1 | KYNA-X | 5.5 |
| Deutero-KYNA-X | 6.1 | |
| hERG | KYNA-X | 15.7 |
| Deutero-KYNA-X | > 50 | |
| COX-1 | KYNA-X | 12.3 |
| Deutero-KYNA-X | > 40 |
This is hypothetical data for illustrative purposes only.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of off-target screening data. Below are generalized protocols for key assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to a specific receptor.[8][13][15][21][22]
Objective: To determine the inhibitory constant (Ki) of the test compounds for a panel of receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand specific for the target receptor.
-
Test compounds (deuterated and non-deuterated KYNA analogs).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound or vehicle.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through the filter plates.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data are expressed as a percentage of the control specific binding and are plotted against the logarithm of the test compound concentration.
-
IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.
hERG Functional Assay (Automated Patch Clamp)
This assay assesses the functional inhibition of the hERG potassium channel, a key indicator of potential cardiotoxicity.[20]
Objective: To determine the IC50 of the test compounds for the hERG potassium current.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Extracellular and intracellular recording solutions.
-
Test compounds.
Procedure:
-
Culture the hERG-expressing cells to the appropriate confluency for the automated patch-clamp system.
-
Harvest and prepare the cells according to the instrument manufacturer's protocol.
-
Dispense the cell suspension into the microfluidic chip of the automated patch-clamp system.
-
Establish a stable whole-cell recording for each cell.
-
Apply a specific voltage protocol to elicit hERG currents and record the baseline current.
-
Perfuse the cells with increasing concentrations of the test compound, recording the hERG current at each concentration until a steady-state effect is observed.
-
Wash out the compound to assess the reversibility of the effect.
-
The peak tail current is measured, and the percentage of inhibition at each concentration is calculated relative to the baseline current.
-
IC50 values are determined by fitting the concentration-response data to a Hill equation.
GPCR Functional Assay (Calcium Mobilization)
This assay is used to determine if a compound acts as an agonist or antagonist at a Gq-coupled GPCR.[23]
Objective: To assess the functional activity of the test compounds at a specific GPCR.
Materials:
-
Cells stably expressing the target GPCR (and potentially a promiscuous G-protein like Gα16).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
Fluorescence plate reader with an injection system.
-
Known agonist and antagonist for the target receptor.
Procedure:
-
Plate the cells in a 96- or 384-well plate and grow overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
To assess antagonist activity, pre-incubate the cells with the test compounds.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the known agonist (for antagonist mode) or the test compound (for agonist mode) and continuously record the fluorescence signal.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is measured.
-
Data are analyzed to determine EC50 values for agonists or IC50 values for antagonists.
Visualizing Signaling Pathways
Understanding the on-target signaling pathways of kynurenic acid is essential context for interpreting off-target data. The following diagrams, generated using Graphviz, illustrate the primary signaling cascades.
NMDA Receptor Antagonism by Kynurenic Acid.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.
GPR35 Signaling Pathway.
By following a systematic screening paradigm and carefully documenting the methodologies, researchers can build a comprehensive off-target profile for deuterated kynurenic acid analogs. This data is essential for making informed decisions about lead candidate selection and for understanding the overall safety and therapeutic potential of these novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. salamandra.net [salamandra.net]
- 5. jmpas.com [jmpas.com]
- 6. Synthesis and biological effects of some kynurenic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioscientia.de [bioscientia.de]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 10. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules [prnewswire.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wuxibiology.com [wuxibiology.com]
- 18. researchgate.net [researchgate.net]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. hERG potassium channel assay. [bio-protocol.org]
- 21. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Oxo(3,5,6,7,8-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_5)-1,4-dihydroquinoline-2-carboxylic acid
This document provides comprehensive guidance on the proper disposal procedures for 4-Oxo(3,5,6,7,8-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_5)-1,4-dihydroquinoline-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with the handling and disposal of this chemical compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle the compound in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).[1][2] Avoid direct contact with skin and eyes, and do not inhale dust or vapors.[1][2][3][4]
Table 1: Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles. | To prevent eye irritation or damage from splashes or dust.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1][2][3] |
| Body Protection | Laboratory coat and other protective clothing. | To prevent contamination of personal clothing and skin.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or ventilation is inadequate. | To prevent respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of 4-Oxo(3,5,6,7,8-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_5)-1,4-dihydroquinoline-2-carboxylic acid is through an approved hazardous waste management facility. Do not dispose of this chemical into drains or the environment.[1][2][3]
Experimental Protocol for Chemical Inactivation and Disposal:
-
Segregation and Collection:
-
Collect waste material, including any contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
Ensure the container is compatible with the chemical and will not react with it.
-
-
Waste Labeling:
-
Label the waste container with the full chemical name: "4-Oxo(3,5,6,7,8-
ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_5)-1,4-dihydroquinoline-2-carboxylic acid". -
Include appropriate hazard symbols and the date of accumulation.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with a copy of the Safety Data Sheet (SDS) for the non-deuterated analog if a specific one for the deuterated compound is unavailable.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
Accidental Spill Response
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[2][3]
-
Containment: Prevent the spill from spreading or entering drains.[2][3]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Oxo(3,5,6,7,8-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_5)-1,4-dihydroquinoline-2-carboxylic acid.
References
Essential Safety and Handling Guide for 4-Oxo(3,5,6,7,8-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_5)-1,4-dihydroquinoline-2-carboxylic acid
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Oxo(3,5,6,7,8-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_5)-1,4-dihydroquinoline-2-carboxylic acid. The following procedures are based on the safety data for the non-deuterated analogue, 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, and general knowledge of deuterated compounds. Deuterated compounds are generally considered non-radioactive and safe for laboratory use.[1]
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with the non-deuterated analogue are skin irritation, serious eye irritation, and potential respiratory irritation.[2] Therefore, appropriate personal protective equipment must be worn at all times.
Summary of Required Personal Protective Equipment
| PPE Category | Specific Requirements |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. |
| Hand Protection | Chemical-impermeable gloves. |
| Skin and Body Protection | Wear suitable protective clothing to prevent skin exposure.[3][4] |
| Respiratory Protection | If dust or aerosols are generated, use a self-contained breathing apparatus.[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Handling Protocol:
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid Contact: Avoid all contact with skin and eyes.[3] Do not breathe dust, mist, gas, or vapors.[3]
-
Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[3]
-
Ignition Sources: Keep away from all sources of ignition. Use non-sparking tools and explosion-proof equipment.[3]
-
Personal Hygiene: Wash hands thoroughly after handling.
Storage Protocol:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Keep away from foodstuff containers and incompatible materials.[3]
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
| Emergency Situation | First-Aid Measures | Spill Response |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3] | Evacuate personnel to a safe area. Wear appropriate PPE.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice. | Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3] |
| Inhalation | Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | Collect the spillage and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3] | Remove all sources of ignition. Use spark-proof tools.[3] |
Disposal Plan
Proper disposal of 4-Oxo(3,5,6,7,8-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_5)-1,4-dihydroquinoline-2-carboxylic acid and its containers is essential to prevent environmental contamination.
Waste Disposal:
-
The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]
-
Do not discharge into sewer systems.[3]
Container Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]
-
Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[3]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
